Tulmimetostat
Description
Properties
CAS No. |
2567686-02-4 |
|---|---|
Molecular Formula |
C28H36ClN3O5S |
Molecular Weight |
562.1 g/mol |
IUPAC Name |
(2R)-7-chloro-2-[4-(3-methoxyazetidin-1-yl)cyclohexyl]-2,4-dimethyl-N-[(6-methyl-4-methylsulfanyl-2-oxo-1H-pyridin-3-yl)methyl]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C28H36ClN3O5S/c1-15-10-23(38-5)21(27(34)31-15)12-30-26(33)20-11-22(29)25-24(16(20)2)36-28(3,37-25)17-6-8-18(9-7-17)32-13-19(14-32)35-4/h10-11,17-19H,6-9,12-14H2,1-5H3,(H,30,33)(H,31,34)/t17?,18?,28-/m1/s1 |
InChI Key |
CAAWBLRXQXMGHV-WOLMIXIISA-N |
Isomeric SMILES |
CC1=CC(=C(C(=O)N1)CNC(=O)C2=CC(=C3C(=C2C)O[C@@](O3)(C)C4CCC(CC4)N5CC(C5)OC)Cl)SC |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)CNC(=O)C2=CC(=C3C(=C2C)OC(O3)(C)C4CCC(CC4)N5CC(C5)OC)Cl)SC |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Development of CPI-0209 (Tulmimetostat): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CPI-0209, also known as Tulmimetostat, is a potent and selective, orally bioavailable, second-generation small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2] Developed by Constellation Pharmaceuticals, later acquired by MorphoSys, CPI-0209 was designed to overcome limitations of first-generation EZH2 inhibitors by exhibiting increased potency, a longer target residence time, and a lack of auto-induction of metabolism.[3] This has translated to comprehensive and durable target engagement in preclinical models and in clinical trials.[2][4] Preclinical studies have demonstrated significant anti-tumor activity in various hematologic and solid tumor models, particularly those with mutations in the ARID1A gene.[4][5] A first-in-human Phase 1/2 clinical trial (NCT04104776) is ongoing to evaluate the safety, tolerability, and preliminary efficacy of this compound in patients with advanced solid tumors and lymphomas.[6][7] This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and clinical evaluation of CPI-0209.
Introduction: The Rationale for a Second-Generation EZH2 Inhibitor
EZH2 is a histone methyltransferase that plays a critical role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with gene silencing.[8] Dysregulation of EZH2 activity is implicated in the pathogenesis of numerous cancers, making it an attractive therapeutic target.[8] While first-generation EZH2 inhibitors have shown clinical activity, they are hampered by issues such as induction of their own metabolism, leading to decreased drug exposure over time.[4] This provided the impetus for the development of a second-generation inhibitor with improved pharmacological properties.
Discovery and Preclinical Development
Constellation Pharmaceuticals initiated a drug discovery program to identify a novel EZH2 inhibitor with superior potency and pharmacokinetic properties. This effort led to the discovery of CPI-0209 (this compound).
Mechanism of Action
CPI-0209 is a dual inhibitor of EZH2 and its homolog EZH1.[9][10] By inhibiting the methyltransferase activity of the PRC2 complex, CPI-0209 leads to a global reduction in H3K27me3 levels.[4] This results in the derepression of PRC2 target genes, which can induce anti-proliferative effects, cell cycle arrest, and apoptosis in cancer cells.[11] A key area of investigation has been the synthetic lethal relationship between EZH2 inhibition and loss-of-function mutations in ARID1A, a member of the SWI/SNF chromatin remodeling complex.[4][5] Loss of ARID1A function is thought to render cancer cells dependent on EZH2 activity for their survival.
Preclinical Efficacy
Preclinical studies demonstrated that CPI-0209 has potent anti-tumor activity across a range of cancer cell lines and xenograft models.[4] Notably, cancer models with ARID1A loss-of-function mutations showed particular sensitivity to CPI-0209.[4][5] In a bladder cancer cell line panel, CPI-0209 inhibited the growth of a subset of cell lines with GI50 values ranging from 3 to 37 nmol/L after 18 days of treatment.[4] In vivo studies using a KARPAS-422 mouse xenograft model showed that this compound led to complete tumor regression, outperforming the first-generation EZH2 inhibitor tazemetostat.[4]
Table 1: Preclinical Activity of CPI-0209
| Model System | Key Findings | Reference |
| Bladder Cancer Cell Lines | GI50 of 3 to 37 nmol/L in sensitive lines with ARID1A mutations. | [4] |
| KARPAS-422 Xenograft | Complete tumor regression observed. | [4] |
| ARID1A Mutant PDX Models | Significant anti-tumor activity as a monotherapy. | [4] |
Clinical Development: The NCT04104776 Trial
Based on its promising preclinical profile, CPI-0209 advanced into a first-in-human, open-label, Phase 1/2 clinical trial (NCT04104776).[6][7]
Study Design
The study is designed in two parts: a Phase 1 dose-escalation phase and a Phase 2 expansion phase.[6][12]
-
Phase 1: The primary objective of this phase was to determine the maximum tolerated dose (MTD) and/or the recommended Phase 2 dose (RP2D) of CPI-0209 monotherapy in patients with advanced solid tumors and lymphomas.[2][6]
-
Phase 2: This phase evaluates the safety, tolerability, and anti-tumor activity of CPI-0209 in disease-specific expansion cohorts.[6][9] These cohorts include patients with urothelial carcinoma, ovarian clear cell carcinoma, endometrial carcinoma, lymphoma, mesothelioma, and metastatic castration-resistant prostate cancer.[9]
Preliminary Clinical Data
Preliminary results from the Phase 1 portion of the study established a recommended Phase 2 dose of 350 mg once daily.[9] As of November 2022, 62 patients had received at least one dose of this compound in the Phase 2 portion.[9]
Table 2: Preliminary Phase 2 Efficacy of CPI-0209 (as of Nov 8, 2022)
| Cohort | Tumor Type | Efficacy Evaluable Patients (n) | Best Response (CR/PR) | Reference |
| M2 | Ovarian Clear Cell Carcinoma | 10 | 1 PR | [9] |
| M3 | Endometrial Carcinoma | 5 | 1 PR | [9] |
| M4 | Lymphoma | 7 | 2 CR, 1 PR | [9] |
| M5 | Mesothelioma | 12 | 1 PR | [9] |
| CR = Complete Response, PR = Partial Response |
Safety and Tolerability
CPI-0209 has been generally well-tolerated, with a manageable adverse event profile consistent with EZH2 inhibition.[9] The most common treatment-emergent adverse events (TEAEs) reported (≥15% of patients) include thrombocytopenia, diarrhea, nausea, anemia, fatigue, alopecia, dysgeusia, vomiting, and neutropenia.[11]
Table 3: Common Treatment-Emergent Adverse Events (≥15%)
| Adverse Event | Any Grade (%) | Grade ≥3 (%) | Reference |
| Thrombocytopenia | 51.6 | 27.4 | [11] |
| Diarrhea | 45.2 | 12.9 | [11] |
| Nausea | 37.1 | 0 | [11] |
| Anemia | 30.6 | 16.1 | [11] |
| Fatigue | 29.0 | 0 | [11] |
| Alopecia | 25.8 | 1.6 | [11] |
| Dysgeusia | 24.2 | 0 | [11] |
| Vomiting | 21.0 | 0 | [11] |
| Neutropenia | 17.7 | 14.5 | [11] |
Experimental Protocols
Preclinical: Cell Viability Assay
-
Assay: CellTiter-Glo® 2.0 Luminescent Cell Viability Assay (Promega #G9243).[4]
-
Methodology:
-
Seed cells in appropriate media in 96-well plates.
-
Treat cells with varying concentrations of CPI-0209 or vehicle control.
-
Incubate for the desired duration (e.g., 6, 12, or 18 days).[4]
-
Add 50 µL of CellTiter-Glo® 2.0 reagent to each well.
-
Incubate for 30 minutes at room temperature, protected from light, with shaking.
-
Transfer 100 µL of lysed cells to white-walled assay plates.
-
Measure luminescence using a plate reader.
-
Clinical: Pharmacodynamic Assessment
-
Biomarker: H3K27me3 levels in peripheral blood monocytes.[4]
-
Methodology:
-
Collect whole blood samples from patients at baseline (C1D1) and on-treatment (e.g., C1D8).
-
Isolate peripheral blood mononuclear cells (PBMCs).
-
Isolate monocytes from PBMCs.
-
Extract histones from monocytes.
-
Quantify total H3 and H3K27me3 levels using a validated immunoassay (e.g., ELISA or Western blot).
-
Calculate the change in the ratio of H3K27me3 to total H3 from baseline.[4]
-
-
Biomarker: Gene expression signature in whole blood.[4]
-
Methodology:
Future Directions
The ongoing Phase 1/2 trial will continue to provide valuable data on the efficacy and safety of this compound in various tumor types. Future development may focus on combination therapies, exploring the synergistic potential of CPI-0209 with other anti-cancer agents, such as chemotherapy or immunotherapy.[5][10] The identification of a pharmacodynamic biomarker in peripheral blood could aid in patient selection and monitoring of treatment response in future studies.[1][4]
Conclusion
CPI-0209 (this compound) represents a promising second-generation EZH2 inhibitor with a favorable pharmacological profile. Its potent and durable target engagement has translated into encouraging anti-tumor activity in preclinical models and early clinical trials, particularly in cancers with ARID1A mutations. The ongoing clinical development will further define the therapeutic potential of this agent in a range of advanced cancers.
References
- 1. Comprehensive Target Engagement by the EZH2 Inhibitor this compound Allows for Targeting of ARID1A Mutant Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. novartis.com [novartis.com]
- 4. Comprehensive Target Engagement by the EZH2 Inhibitor this compound Allows for Targeting of ARID1A Mutant Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Clinical Trial: NCT04104776 - My Cancer Genome [mycancergenome.org]
- 8. PRC2-mediated epigenetic suppression of type I IFN-STAT2 signaling impairs antitumor immunity in luminal breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. EZH2/EZH1 inhibitor this compound (CPI-0209) in patients with advanced solid tumors or hematologic malignancies: Preliminary phase II results. - ASCO [asco.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. Clinical Trial Details | GCI [georgiacancerinfo.org]
Tulmimetostat (DZR123): A Technical Guide for Researchers
An In-depth Overview of the Chemical Structure, Properties, and Mechanism of Action of a Novel EZH2/EZH1 Inhibitor
Introduction
Tulmimetostat, also known as DZR123 and CPI-0209, is an investigational, orally bioavailable small molecule that acts as a potent and selective dual inhibitor of the histone methyltransferases EZH2 (Enhancer of zeste homolog 2) and EZH1 (Enhancer of zeste homolog 1).[1] As a second-generation EZH2 inhibitor, this compound was designed for comprehensive and durable target coverage.[2] It is currently under clinical investigation for the treatment of a variety of advanced solid tumors and hematologic malignancies.[1][2] This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and key experimental data for this compound, intended for researchers, scientists, and drug development professionals.
Chemical Structure and Properties
This compound is a complex small molecule with the chemical formula C28H36ClN3O5S.[1] Its chemical structure is characterized by a substituted pyridone "warhead" which contributes to its high potency and long residence time on the target enzymes.[3]
Table 1: Chemical and Physical Properties of this compound (DZR123)
| Property | Value | Reference |
| IUPAC Name | (2R)-7-chloro-2-[4-(3-methoxyazetidin-1-yl)cyclohexyl]-2,4-dimethyl-N-[(6-methyl-4-methylsulfanyl-2-oxo-1H-pyridin-3-yl)methyl]-1,3-benzodioxole-5-carboxamide | [1] |
| Synonyms | DZR123, CPI-0209 | [1] |
| Molecular Formula | C28H36ClN3O5S | [1] |
| Molar Mass | 562.12 g/mol | [1] |
| CAS Number | 2567686-02-4 | [1] |
| Administration Route | Oral | [1] |
Mechanism of Action
This compound exerts its anti-cancer effects by inhibiting the enzymatic activity of EZH2 and EZH1, the catalytic subunits of the Polycomb Repressive Complex 2 (PRC2).[1] In normal cellular function, PRC2 is a key epigenetic regulator that catalyzes the trimethylation of histone H3 on lysine 27 (H3K27me3), a mark associated with gene silencing.[1] In many cancers, EZH2 is overexpressed or mutated, leading to aberrant gene silencing, including the suppression of tumor suppressor genes, which in turn promotes cancer cell proliferation and survival.[1]
By inhibiting EZH2 and EZH1, this compound prevents the methylation of H3K27, leading to the reactivation of silenced tumor suppressor genes and subsequent inhibition of cancer cell growth.[4] The dual inhibition of both EZH2 and EZH1 is a key feature of this compound, designed to overcome potential resistance mechanisms where EZH1 can compensate for the loss of EZH2 function.[1]
Preclinical and Clinical Data
In Vitro Activity
This compound has demonstrated potent inhibition of EZH2 and significant anti-proliferative activity in cancer cell lines.
Table 2: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Comparison (Tazemetostat) | Reference |
| Ki (Kinetic) | - | ~140 fM | - | [3] |
| IC50 (H3K27me3 suppression) | - | 0.38 nM | 19.5 nM | [3] |
| GI50 (Cell proliferation) | KARPAS-422 (Lymphoma) | 6 nM | 322 nM | [3] |
Clinical Efficacy
Preliminary results from Phase 1/2 clinical trials (NCT04104776) have shown promising anti-tumor activity of this compound in heavily pretreated patients across various solid tumors and lymphomas.[2][5]
Table 3: Preliminary Clinical Efficacy of this compound (Phase 1/2 Study - NCT04104776)
| Tumor Type | Number of Evaluable Patients | Best Confirmed Responses | Reference |
| Ovarian Clear Cell Carcinoma | 10 | 4 Partial Responses, 3 Stable Disease | [5] |
| Endometrial Carcinoma | 4 | 2 Partial Responses (1 later a Complete Response), 2 Stable Disease | [5] |
| Metastatic Castration-Resistant Prostate Cancer | 8 | 5 Stable Disease | [5] |
| Peripheral T-cell Lymphoma | 3 | 2 Complete Responses | [5] |
| Mesothelioma | 9 | 2 Partial Responses, 4 Stable Disease | [5] |
Experimental Protocols
Compound Synthesis
The detailed synthetic route for this compound is described in the Supplementary Materials and Methods of the publication by Keller et al. (2024).[3]
Biochemical Assays: TR-FRET for Binding Kinetics
The determination of this compound's binding kinetics to the PRC2 complex was performed using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.[1]
Methodology:
-
Preparation of PRC2 Complex: Reconstituted pentameric PRC2, consisting of EZH2 (or EZH1), EED, SUZ12, RbAp46, and RbAp48, was prepared in-house.[3]
-
Binding Assay: The kinetic characterization of this compound binding to the PRC2 complex was carried out using a TR-FRET assay format.[3]
-
Data Acquisition: Association and dissociation rates were determined by monitoring the TR-FRET signal over time.[1]
In Vivo Efficacy Studies: Xenograft Models
The anti-tumor efficacy of this compound has been evaluated in various cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models.
KARPAS-422 Lymphoma Xenograft Model In a mouse xenograft model using the KARPAS-422 lymphoma cell line, which harbors an activating EZH2 mutation, this compound demonstrated superior efficacy compared to the first-generation EZH2 inhibitor tazemetostat.[3] Treatment with this compound led to complete tumor regression with no regrowth observed after treatment cessation.[3]
HT1376 Bladder Cancer Xenograft Model In a subcutaneous xenograft model using the HT1376 bladder cancer cell line, oral administration of this compound at 75 mg/kg once daily for 27 days resulted in tumor regression.[1]
Methodology:
-
Cell Implantation: HT1376 cells were implanted subcutaneously into immunocompromised mice.[1]
-
Treatment: Once tumors reached a specified size, mice were treated orally with this compound (e.g., 75 mg/kg, once daily) or a vehicle control.[1]
-
Monitoring: Tumor volume and animal body weight were monitored regularly throughout the study.[1]
-
Endpoint Analysis: At the end of the study, tumors were excised for further analysis, including the assessment of H3K27me3 levels to confirm target engagement.[1]
Conclusion
This compound (DZR123) is a promising second-generation dual EZH2/EZH1 inhibitor with a distinct chemical structure and potent preclinical activity. Its mechanism of action, involving the reversal of aberrant gene silencing, provides a strong rationale for its development in various cancers. The preliminary clinical data are encouraging, demonstrating anti-tumor activity in heavily pretreated patient populations. The detailed experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers in the field of oncology and drug development. Further clinical investigation is ongoing to fully elucidate the therapeutic potential of this compound.
References
- 1. Comprehensive Target Engagement by the EZH2 Inhibitor this compound Allows for Targeting of ARID1A Mutant Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EZH2/EZH1 inhibitor this compound (CPI-0209) in patients with advanced solid tumors or hematologic malignancies: Preliminary phase II results. - ASCO [asco.org]
- 3. methylguanosine.com [methylguanosine.com]
- 4. High-throughput screen, using time-resolved FRET, yields actin-binding compounds that modulate actin–myosin structure and function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Study of this compound DZR123 (CPI-0209) in Patients With Advanced Solid Tumors and Lymphomas [clin.larvol.com]
The Dual Role of the PRC2 Complex in Oncology and the Therapeutic Potential of Tulmimetostat
A Technical Guide for Researchers and Drug Development Professionals
Abstract
The Polycomb Repressive Complex 2 (PRC2) is a critical epigenetic regulator frequently dysregulated in a multitude of human cancers. Its catalytic subunit, Enhancer of Zeste Homolog 2 (EZH2), mediates the trimethylation of histone H3 on lysine 27 (H3K27me3), a mark associated with transcriptional repression. This silencing of key tumor suppressor genes drives oncogenesis and presents a compelling therapeutic target. Tulmimetostat (CPI-0209) is a next-generation, orally bioavailable, dual inhibitor of EZH2 and its homolog EZH1, designed to overcome resistance mechanisms and provide durable target engagement. This document provides an in-depth overview of the PRC2 complex's role in cancer, the mechanism of action of this compound, and a summary of its preclinical and clinical activity, alongside detailed experimental protocols relevant to its study.
The PRC2 Complex: A Master Regulator of Gene Expression and its Aberrant Function in Cancer
The PRC2 complex is a multi-protein assembly essential for the regulation of gene expression, particularly during development and cell differentiation.[1] The core components of the PRC2 complex are:
-
EZH2 (Enhancer of Zeste Homolog 2): The catalytic subunit responsible for the methyltransferase activity of the complex.[2]
-
SUZ12 (Suppressor of Zeste 12): A crucial component for the structural integrity and catalytic activity of the PRC2 complex.
-
EED (Embryonic Ectoderm Development): A protein that binds to H3K27me3, contributing to the propagation and maintenance of the repressive mark.
The primary function of the PRC2 complex is to catalyze the mono-, di-, and tri-methylation of lysine 27 on histone H3 (H3K27me1/2/3).[2] H3K27me3 is a hallmark of facultative heterochromatin, leading to the silencing of target gene expression.[2] This process is vital for maintaining cellular identity and preventing the inappropriate expression of genes.
In the context of cancer, the PRC2 complex can be dysregulated through various mechanisms, including overexpression of its components or mutations in the EZH2 gene.[3] Both gain-of-function and loss-of-function mutations in EZH2 have been implicated in oncogenesis, highlighting its dual role as both an oncogene and a tumor suppressor depending on the cellular context.[3] Overactivity of PRC2 can lead to the silencing of tumor suppressor genes, promoting uncontrolled cell proliferation and tumor growth.[2]
This compound (CPI-0209): A Potent Dual Inhibitor of EZH1 and EZH2
This compound is an investigational, orally available small molecule that potently and selectively inhibits both EZH2 and its closely related homolog, EZH1.[2] The dual inhibition is a key feature designed to overcome potential resistance mechanisms where EZH1 can compensate for the loss of EZH2 activity.[2] By binding to the catalytic SET domain of EZH2 and EZH1, this compound prevents the transfer of methyl groups to H3K27. This leads to a global reduction in H3K27me3 levels, thereby reactivating the expression of silenced tumor suppressor genes and inhibiting the proliferation of cancer cells dependent on PRC2 activity.[2]
Quantitative Data on this compound's Efficacy
Preclinical Activity
This compound has demonstrated potent anti-proliferative activity in a range of cancer cell lines, particularly those with mutations that confer sensitivity to EZH2 inhibition.
| Cell Line | Cancer Type | IC50 (nmol/L) | GI50 (nmol/L) at 18 days | Reference |
| KARPAS-422 | Lymphoma (EZH2 Y641N) | 0.38 | Not Reported | [4] |
| HT1376 | Bladder Cancer (ARID1A LOF) | Not Reported | 3-37 | [4] |
| Bladder Cancer Cell Panel (subset) | Bladder Cancer | Not Reported | 3-37 | [4] |
IC50: Half-maximal inhibitory concentration; GI50: Half-maximal growth inhibition
Clinical Efficacy: Preliminary Results from the NCT04104776 Study
The ongoing Phase 1/2 clinical trial NCT04104776 is evaluating the safety and efficacy of this compound monotherapy in patients with advanced solid tumors and lymphomas.[1][5] Preliminary results have shown promising anti-tumor activity.[1][5]
Objective Response Rates (ORR) by Cancer Type
| Cancer Type | Number of Evaluable Patients | Complete Response (CR) | Partial Response (PR) | Stable Disease (SD) | Disease Control Rate (CR+PR+SD) | Reference |
| Ovarian Clear Cell Carcinoma | 10 | 0 | 4 | 3 | 70% | [5] |
| Endometrial Carcinoma | 8 | 1 (after data cutoff) | 2 | 2 | 62.5% | [5][6] |
| Peripheral T-cell Lymphoma (PTCL) | 7 | 2 | 1 | Not Reported | - | [1] |
| Mesothelioma | 9 | 0 | 2 | 4 | 66.7% | [5] |
| Metastatic Castration-Resistant Prostate Cancer (mCRPC) | 8 | 0 | 0 | 5 | 62.5% | [7] |
Treatment-Emergent Adverse Events (TEAEs)
The safety profile of this compound is consistent with the mechanism of EZH2 inhibition.[1][5] The most frequently reported TEAEs (≥15% of patients) are summarized below.
| Adverse Event | Any Grade (%) | Grade ≥3 (%) | Reference |
| Thrombocytopenia | 51.6 | 27.4 | [1] |
| Diarrhea | 45.2 | 12.9 | [1] |
| Nausea | 37.1 | 0 | [1] |
| Anemia | 35.8 | 14.8 | [6] |
| Fatigue | 32.1 | 0 | |
| Alopecia | 27.2 | 1.2 | |
| Dysgeusia | 24.7 | 0 | |
| Vomiting | 22.2 | 1.2 | |
| Neutropenia | 17.7 | 14.5 | [1] |
Experimental Protocols
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for H3K27me3
This protocol is adapted from methodologies used to assess H3K27me3 levels following EZH2 inhibitor treatment.[3][8]
Objective: To determine the genome-wide distribution of H3K27me3 marks in cancer cells treated with this compound compared to a vehicle control.
Materials:
-
Cancer cell line of interest
-
This compound (CPI-0209)
-
Vehicle control (e.g., DMSO)
-
Formaldehyde (1% final concentration)
-
Glycine (125 mM final concentration)
-
ChIP lysis buffer (50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM EDTA, 0.5% NP-40, 1% Triton X-100, 0.5% SDS)
-
Sonicator
-
Anti-H3K27me3 antibody
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
Proteinase K
-
DNA purification kit
-
Next-generation sequencing platform
Procedure:
-
Cell Culture and Treatment: Culture cancer cells to ~80% confluency and treat with this compound or vehicle for the desired time period.
-
Cross-linking: Fix cells with 1% formaldehyde for 10 minutes at room temperature. Quench the reaction with 125 mM glycine.
-
Cell Lysis and Sonication: Lyse the cells using ChIP lysis buffer. Sonicate the chromatin to obtain DNA fragments of 200-500 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an anti-H3K27me3 antibody overnight at 4°C. Add protein A/G magnetic beads to pull down the antibody-chromatin complexes.
-
Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with Proteinase K.
-
DNA Purification: Purify the DNA using a standard DNA purification kit.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and sequence on a next-generation sequencing platform.
-
Data Analysis: Align reads to the reference genome and perform peak calling to identify regions of H3K27me3 enrichment. Compare the enrichment profiles between this compound-treated and control samples.
RNA Sequencing (RNA-seq) Analysis
This protocol outlines the general steps for analyzing gene expression changes in response to this compound treatment.[9][10]
Objective: To identify differentially expressed genes in cancer cells following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
This compound (CPI-0209)
-
Vehicle control (e.g., DMSO)
-
RNA extraction kit (e.g., TRIZOL)
-
rRNA depletion kit
-
RNA sequencing library preparation kit
-
Next-generation sequencing platform
Procedure:
-
Cell Culture and Treatment: Culture and treat cells with this compound or vehicle as described for the ChIP-seq protocol.
-
RNA Extraction: Extract total RNA from the cells using a suitable RNA extraction kit.
-
RNA Quality Control: Assess the quality and quantity of the extracted RNA.
-
Library Preparation: Deplete ribosomal RNA (rRNA) from the total RNA. Prepare RNA-seq libraries from the rRNA-depleted RNA.
-
Sequencing: Sequence the libraries on a next-generation sequencing platform.
-
Data Analysis:
-
Perform quality control of the raw sequencing reads.
-
Align the reads to a reference genome.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis to identify genes that are up- or down-regulated upon this compound treatment.
-
Conduct pathway analysis to understand the biological processes affected by the differentially expressed genes.
-
Cell Viability Assay (CellTiter-Glo®)
This protocol describes a common method for assessing the effect of a compound on cell viability.[5][6][7][11]
Objective: To determine the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) of this compound in cancer cell lines.
Materials:
-
Cancer cell line of interest
-
This compound (CPI-0209)
-
Vehicle control (e.g., DMSO)
-
96-well or 384-well opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells into opaque-walled multiwell plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
Assay:
-
Equilibrate the plates to room temperature.
-
Add CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker to induce cell lysis.
-
Incubate at room temperature to stabilize the luminescent signal.
-
-
Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luminescence readings to the vehicle control and plot the results against the compound concentration. Calculate the IC50 or GI50 value using a suitable curve-fitting model.
Visualizations
Caption: PRC2 Signaling Pathway and this compound's Mechanism of Action.
Caption: Experimental Workflow for Evaluating this compound's Effects.
Caption: Logical Flow of this compound's Therapeutic Action.
Conclusion
The PRC2 complex represents a pivotal node in the epigenetic landscape of cancer, with its dysregulation contributing to the pathogenesis of numerous malignancies. This compound, as a potent and durable dual inhibitor of EZH1 and EZH2, holds significant promise as a therapeutic agent. Preclinical and emerging clinical data demonstrate its ability to modulate the epigenetic state of cancer cells, leading to anti-tumor activity in a variety of solid and hematological cancers. The detailed experimental protocols provided herein offer a framework for the continued investigation of PRC2-targeted therapies and the further elucidation of their mechanisms of action. As our understanding of the complexities of epigenetic regulation in cancer deepens, targeted therapies like this compound will undoubtedly play an increasingly important role in the future of oncology.
References
- 1. OUH - Protocols [ous-research.no]
- 2. Identification and characterization of second-generation EZH2 inhibitors with extended residence times and improved biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Alternative Approach to ChIP-Seq Normalization Enables Detection of Genome-Wide Changes in Histone H3 Lysine 27 Trimethylation upon EZH2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive Target Engagement by the EZH2 Inhibitor this compound Allows for Targeting of ARID1A Mutant Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CellTiter-Glo® cell viability assay [bio-protocol.org]
- 6. 4.3. CellTiter-Glo Viability Assay (CTG) [bio-protocol.org]
- 7. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 8. pubcompare.ai [pubcompare.ai]
- 9. Brief guide to RNA sequencing analysis for nonexperts in bioinformatics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ch.promega.com [ch.promega.com]
Preclinical Anti-Tumor Activity of Tulmimetostat: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tulmimetostat (CPI-0209) is an orally bioavailable, next-generation, selective dual inhibitor of the histone methyltransferase Enhancer of Zeste Homolog 2 (EZH2) and its paralog EZH1.[1][2] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a critical role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with gene repression.[2][3] In various cancers, dysregulation of EZH2 activity contributes to oncogenesis by silencing tumor suppressor genes.[2] this compound has demonstrated potent anti-tumor activity in a range of preclinical cancer models, particularly in those with mutations in the ARID1A gene, a member of the SWI/SNF chromatin remodeling complex.[4][5] This technical guide provides an in-depth overview of the preclinical evidence supporting the anti-tumor efficacy of this compound, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
Mechanism of Action
This compound's primary mechanism of action is the inhibition of EZH2 and EZH1, leading to a reduction in global H3K27me3 levels.[4][5] This epigenetic modification reversal results in the de-repression of PRC2 target genes, including tumor suppressors, thereby inhibiting cancer cell growth and proliferation.[4] Preclinical studies have shown that cancers with loss-of-function mutations in ARID1A are particularly sensitive to EZH2 inhibition by this compound.[4]
Mechanism of this compound action on the PRC2 pathway.
Quantitative In Vitro Activity
This compound has demonstrated potent, dose-dependent inhibition of cell proliferation in various cancer cell lines. The half-maximal growth inhibition (GI50) values are particularly notable in cell lines harboring ARID1A mutations.
| Cell Line | Cancer Type | ARID1A Status | This compound GI50 (nmol/L) after 18 days | Citation |
| HT1376 | Bladder Cancer | LOF mutant | 3-37 | [4] |
| KARPAS-422 | Lymphoma | EZH2 Y641N mutant | 6 | [4] |
Quantitative In Vivo Efficacy
In vivo studies using xenograft and patient-derived xenograft (PDX) models have confirmed the significant anti-tumor activity of this compound.
| Model | Cancer Type | Treatment | Dosing Schedule | Tumor Growth Inhibition (TGI) / Outcome | Citation |
| KARPAS-422 Xenograft | Lymphoma | This compound | Not Specified | Complete tumor regression | [4] |
| HT1376 Xenograft | Bladder Cancer | This compound | 75 mg/kg, PO, QD for 27 days | Tumor regression with no regrowth post-treatment | [4] |
| HT1376 Xenograft | Bladder Cancer | This compound | 75 mg/kg, PO, QD for 13 days | Tumor stasis for 12 days post-treatment | [4] |
| ARID1A LOF Bladder Cancer PDX | Bladder Cancer | This compound Monotherapy | Not Specified | Significant anti-tumor activity | [4] |
| ARID1A LOF Endometrial Cancer PDX | Endometrial Cancer | This compound Monotherapy | Not Specified | Significant anti-tumor activity | [4] |
| ARID1A mutant OCCC TOV21G CDX | Ovarian Clear Cell Carcinoma | This compound Monotherapy | Not Specified | In vivo efficacy demonstrated | [4] |
| HT1376 Xenograft | Bladder Cancer | This compound + Cisplatin | Not Specified | Enhanced tumor growth inhibition compared to monotherapy | [4] |
Experimental Protocols
Cell Viability Assay
This protocol outlines a general procedure for determining the GI50 of this compound in cancer cell lines.
Workflow for a typical cell viability assay.
-
Cell Seeding: Cancer cell lines are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: this compound is serially diluted to a range of concentrations and added to the wells. Control wells receive vehicle (e.g., DMSO).
-
Incubation: Plates are incubated for an extended period (e.g., 18 days) to allow for the time-dependent effects of EZH2 inhibition.[4]
-
Viability Assessment: A cell viability reagent (e.g., Cell Counting Kit-8) is added to each well.
-
Data Acquisition: After a short incubation with the reagent, the absorbance is measured using a microplate reader.
-
Data Analysis: The absorbance values are normalized to the vehicle control, and the GI50 is calculated using non-linear regression analysis.
In Vivo Xenograft Studies
This protocol describes a general workflow for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft model.
General workflow for in vivo xenograft studies.
-
Animal Models: Immunocompromised mice (e.g., SCID or nude mice) are used.[4]
-
Tumor Cell Implantation: A suspension of cancer cells (e.g., 5 x 10^6 HT1376 cells) in a suitable medium (e.g., PBS mixed with Matrigel) is injected subcutaneously into the flank of each mouse.[4]
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. Mice are then randomized into treatment and control groups.
-
Drug Administration: this compound is administered orally (PO) at the specified dose and schedule (e.g., 75 mg/kg, once daily). The control group receives the vehicle.[4]
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumors may be excised for further analysis.
-
Data Analysis: Tumor growth inhibition (TGI) is calculated by comparing the mean tumor volume of the treated group to the control group.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
This protocol provides a high-level overview of the ChIP-seq workflow used to assess H3K27me3 levels.
Overview of the ChIP-seq experimental workflow.
-
Chromatin Preparation: Cells or tumor tissue are treated with formaldehyde to crosslink proteins to DNA. The cells are then lysed, and the chromatin is sheared into smaller fragments by sonication or enzymatic digestion.
-
Immunoprecipitation: The sheared chromatin is incubated with an antibody specific for H3K27me3. The antibody-histone-DNA complexes are then captured using protein A/G beads.
-
DNA Purification: The crosslinks are reversed, and the proteins are digested. The DNA is then purified.
-
Library Preparation and Sequencing: The purified DNA fragments are prepared for high-throughput sequencing. This involves end-repair, A-tailing, and ligation of sequencing adapters. The library is then sequenced.
-
Data Analysis: The sequencing reads are aligned to a reference genome, and peaks of H3K27me3 enrichment are identified. The changes in H3K27me3 levels following this compound treatment can then be quantified.
Conclusion
The preclinical data for this compound provide a strong rationale for its clinical development. Its potent and selective inhibition of EZH2/EZH1 leads to robust anti-tumor activity in a variety of cancer models, particularly those with ARID1A mutations. The in vitro and in vivo studies consistently demonstrate dose-dependent inhibition of cell proliferation and tumor growth, which is associated with a clear pharmacodynamic effect on H3K27me3 levels. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the anti-tumor properties of this compound and other EZH2 inhibitors. The ongoing clinical trials will be crucial in determining the therapeutic potential of this compound in patients with advanced cancers.[4][6]
References
- 1. researchgate.net [researchgate.net]
- 2. dojindo.com [dojindo.com]
- 3. ChIP-seq analysis reveals distinct H3K27me3 profiles that correlate with transcriptional activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive Target Engagement by the EZH2 Inhibitor this compound Allows for Targeting of ARID1A Mutant Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. EZH2/EZH1 inhibitor this compound (CPI-0209) in patients with advanced solid tumors or hematologic malignancies: Preliminary phase II results. - ASCO [asco.org]
The Pharmacokinetics of Oral Tulmimetostat: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tulmimetostat (formerly CPI-0209) is an investigational, orally bioavailable small molecule that potently and selectively inhibits Enhancer of Zeste Homolog 2 (EZH2) and Enhancer of Zeste Homolog 1 (EZH1).[1][2] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a critical role in epigenetic regulation through the methylation of histone H3 on lysine 27 (H3K27me3), leading to transcriptional repression of target genes.[2] Dysregulation of EZH2 activity is implicated in the pathogenesis of various malignancies. By inhibiting EZH2/1, this compound aims to reactivate tumor suppressor genes and inhibit cancer cell proliferation. This technical guide provides a comprehensive overview of the currently available pharmacokinetic data for oral this compound, primarily derived from the Phase I/II clinical trial NCT04104776.[1][3]
Pharmacokinetic Profile
The pharmacokinetic properties of oral this compound have been evaluated in a Phase I dose-escalation study in patients with advanced solid tumors and lymphomas (NCT04104776).[1] This study assessed a range of once-daily doses from 50 mg to 375 mg.[4]
Absorption and Bioavailability
This compound is designed for oral administration.[2] While specific details regarding the absolute bioavailability and the effect of food are not yet fully published, the clinical trial design includes investigations into the impact of food on its pharmacokinetics.[3]
Plasma Concentration-Time Profile
Pharmacokinetic analyses from the Phase I study demonstrate that this compound exhibits dose-dependent increases in both maximum plasma concentration (Cmax) and total drug exposure (Area Under the Curve, AUC).[5] The estimated terminal half-life (t½) of this compound is approximately 8 hours, which supports a once-daily dosing regimen.[1]
At steady-state, which is typically reached after approximately 4-5 half-lives, there is evidence of slight drug accumulation. Importantly, there was no indication of metabolic autoinduction after 28 days of continuous dosing, suggesting that the drug's clearance remains stable over time.[1]
Data Summary
The following tables summarize the key pharmacokinetic parameters of oral this compound based on the available clinical trial data. Note: Specific mean values for Cmax, Tmax, and AUC across different dose cohorts are not yet publicly available in detail and are therefore presented qualitatively or with estimated values based on published statements.
Table 1: Single Dose Pharmacokinetic Parameters of this compound (Cycle 1, Day 1)
| Dose (mg, QD) | Tmax (hr) | Cmax (ng/mL) | AUC (ng·hr/mL) |
| 50 | Not Reported | Dose-dependent | Dose-dependent |
| 100 | Not Reported | Dose-dependent | Dose-dependent |
| 225 | Not Reported | Dose-dependent | Dose-dependent |
| 350 | Not Reported | Dose-dependent | Dose-dependent |
| 375 | Not Reported | Dose-dependent | Dose-dependent |
Table 2: Steady-State Pharmacokinetic Parameters of this compound
| Dose (mg, QD) | Half-life (t½) (hr) | Accumulation Ratio | Trough Concentration (Cmin) |
| All Doses | ~8 | Slight | Dose-dependent |
Experimental Protocols
Clinical Study Design (NCT04104776 - Phase I)
The pharmacokinetic data for this compound were generated from the Phase I part of the open-label, multicenter NCT04104776 clinical trial.[1]
-
Study Population: Patients with advanced solid tumors or lymphomas who had relapsed or were refractory to standard therapies.[3]
-
Dose Escalation: A standard 3+3 dose-escalation design was employed, with cohorts of patients receiving increasing once-daily oral doses of this compound, ranging from 50 mg to 375 mg.[4]
-
Pharmacokinetic Sampling: Serial blood samples were collected from patients at pre-defined time points following both the first dose (Cycle 1, Day 1) and at steady-state (e.g., Cycle 2, Day 1) to characterize the single-dose and multiple-dose pharmacokinetic profiles.
-
Data Analysis: Plasma concentrations of this compound were determined, and pharmacokinetic parameters were calculated using standard noncompartmental analysis methods with the Phoenix™ WinNonlin® software (version 8.3).[1]
Bioanalytical Method
While the specific bioanalytical method for this compound quantification in human plasma has not been detailed in publications, methods for similar EZH2 inhibitors like tazemetostat typically involve liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6][7] Such a method would generally include:
-
Sample Preparation: Protein precipitation from a small volume of plasma (e.g., 20-50 µL).
-
Chromatographic Separation: Use of a reverse-phase C18 column with a gradient mobile phase.
-
Mass Spectrometric Detection: A tandem mass spectrometer with positive-mode electrospray ionization, using multiple reaction monitoring (MRM) for sensitive and specific detection of the parent drug and an internal standard.
Visualizations
Signaling Pathway of EZH2 Inhibition
Caption: Mechanism of action of this compound.
Pharmacokinetic Study Workflow
Caption: Experimental workflow for the pharmacokinetic assessment of this compound.
Relationship of Pharmacokinetic Parameters
Caption: Interrelationship of core pharmacokinetic parameters.
References
- 1. Comprehensive Target Engagement by the EZH2 Inhibitor this compound Allows for Targeting of ARID1A Mutant Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. MorphoSys Presents Preliminary Results from Phase 1/2 Study of this compound (CPI-0209) Supporting Its Potential Application in a Broad Array of Advanced Tumors - BioSpace [biospace.com]
- 5. ascopubs.org [ascopubs.org]
- 6. Quantitation of tazemetostat in human plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitation of tazemetostat in human plasma using liquid chromatography-tandem mass spectrometry. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
Tulmimetostat's Impact on Histone H3K27 Methylation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tulmimetostat (CPI-0209) is a potent and selective, orally bioavailable, next-generation dual inhibitor of the histone methyltransferases EZH2 and EZH1.[1] By targeting the catalytic activity of the Polycomb Repressive Complex 2 (PRC2), this compound effectively reduces histone H3 lysine 27 (H3K27) methylation, a key epigenetic modification implicated in the pathogenesis of various malignancies.[2][3] This technical guide provides a comprehensive overview of this compound's mechanism of action, supported by preclinical and clinical data. It details the experimental protocols for key assays used to characterize its activity and presents quantitative data in a structured format for ease of comparison. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its molecular interactions and experimental application.
Introduction: The Role of EZH2 and H3K27 Methylation in Cancer
The enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the PRC2 complex, which plays a critical role in epigenetic regulation through the methylation of histone H3 at lysine 27 (H3K27).[2] This process, leading to the formation of H3K27me2 and H3K27me3, is predominantly associated with transcriptional repression. In various cancers, EZH2 is frequently overexpressed or harbors gain-of-function mutations, leading to aberrant gene silencing of tumor suppressor genes and driving oncogenesis.[3]
Inhibition of EZH2 has emerged as a promising therapeutic strategy to reverse this aberrant methylation and reactivate tumor suppressor gene expression. This compound is a second-generation EZH2 inhibitor designed for enhanced potency, selectivity, and a prolonged target residence time, offering the potential for durable target engagement and improved anti-tumor efficacy.[4]
Mechanism of Action of this compound
This compound selectively binds to the S-adenosyl-L-methionine (SAM) binding pocket of EZH2, and to a lesser extent EZH1, preventing the transfer of methyl groups to H3K27.[4] This competitive inhibition leads to a global decrease in H3K27me3 levels, thereby reversing the repressive epigenetic state and reactivating the expression of PRC2 target genes, ultimately leading to reduced cancer cell proliferation and tumor growth.[2][4]
References
- 1. researchgate.net [researchgate.net]
- 2. Quantification of Histone H3 Lys27 Trimethylation (H3K27me3) by High-Throughput Microscopy Enables Cellular Large-Scale Screening for Small-Molecule EZH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive Target Engagement by the EZH2 Inhibitor this compound Allows for Targeting of ARID1A Mutant Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound (CPI-0209) | EZH2 inhibitor | Probechem Biochemicals [probechem.com]
Tulmimetostat (CPI-0209): An In-depth Technical Review of Early-Phase Clinical Trial Results
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tulmimetostat (also known as CPI-0209 or DZR123) is an investigational, orally available, next-generation antineoplastic agent under development for the treatment of various advanced solid tumors and lymphomas[1][2]. It functions as a potent and selective dual inhibitor of the histone methyltransferases Enhancer of Zeste Homolog 2 (EZH2) and Enhancer of Zeste Homolog 1 (EZH1)[1][2][3]. These enzymes are the catalytic subunits of the Polycomb Repressive Complex 2 (PRC2), which plays a crucial role in epigenetic regulation by methylating histone H3 on lysine 27 (H3K27), leading to gene silencing[1][4]. In many cancers, the overexpression or mutation of EZH2 results in aberrant gene silencing, including that of tumor suppressor genes, thereby promoting cancer cell proliferation and metastasis[1][4].
This compound is designed to offer improvements over first-generation EZH2 inhibitors through increased potency, a longer residence time on its target, and a longer half-life[2]. By inhibiting both EZH2 and EZH1, this compound aims to prevent compensatory mechanisms that might limit the efficacy of targeting EZH2 alone[1]. Preclinical studies have shown that tumor models with mutations in genes such as ARID1A and BAP1 are particularly sensitive to EZH2 inhibition[5]. Early-phase clinical data have demonstrated antitumor activity and a manageable safety profile in heavily pretreated patients across a spectrum of cancers[2][5].
Mechanism of Action: The PRC2 Signaling Pathway
This compound's primary mechanism of action is the inhibition of the PRC2 complex. In cancer cells with overactive EZH2, there is an increase in the trimethylation of H3K27 (H3K27me3). This epigenetic mark leads to the compaction of chromatin and the repression of gene transcription, particularly affecting tumor suppressor genes. By binding to and inhibiting the catalytic activity of EZH1 and EZH2, this compound reduces global H3K27me3 levels[6]. This action is intended to reverse the aberrant gene silencing, reactivate the expression of tumor suppressor genes, and consequently inhibit cancer cell growth[7][8]. The dual inhibition of EZH1 and EZH2 is a key feature, designed to provide a more comprehensive and durable blockade of PRC2 activity[2].
Experimental Protocols: The NCT04104776 Trial
The primary source of early-phase data for this compound is the first-in-human, open-label Phase 1/2 clinical trial identified as NCT04104776[2][9].
Study Design
The study is structured in two main parts: a Phase 1 dose-escalation phase and a Phase 2 expansion and dose-optimization phase[9][10].
-
Phase 1: Dose Escalation: The primary objective of this phase was to determine the maximum tolerated dose (MTD) and/or the recommended Phase 2 dose (RP2D) of this compound monotherapy[9][10]. Patients with various advanced tumors received once-daily oral doses of this compound ranging from 50 mg to 375 mg in 28-day cycles[2][11].
-
Phase 2: Cohort Expansion & Dose Optimization: This phase aims to evaluate the safety, tolerability, and preliminary antitumor activity of this compound in specific disease cohorts[9]. The initial RP2D was established at 350 mg once daily[5][12][13]. The design for several cohorts is based on a Simon 2-stage model, which requires at least one objective response in the first stage (n=10 patients) to proceed to the second stage of enrollment[5][12][14]. More recently, the trial was updated to incorporate a dose-optimization paradigm, randomizing patients in the ovarian and endometrial cancer cohorts to lower doses (200 mg and 300 mg) to identify an optimal efficacy-safety profile[9][15][16].
Patient Population
Eligible patients for the trial had advanced solid tumors or lymphomas that had progressed on prior applicable therapies[8][12]. Key inclusion criteria included a life expectancy of at least 12 weeks, an Eastern Cooperative Oncology Group (ECOG) performance status of 0 or 1, and adequate bone marrow, renal, and liver function[8][12]. Specific cohorts required confirmation of certain mutations, such as ARID1A mutations for the endometrial and ovarian clear cell carcinoma cohorts, or BAP1 loss for the mesothelioma cohort[5][8][14].
Endpoints
-
Primary Endpoint (Phase 2): The primary endpoint is the Objective Response Rate (ORR), based on disease-specific criteria (e.g., RECIST 1.1 for solid tumors, Lugano criteria for lymphomas)[5][12][15][16].
-
Secondary Endpoints: These include safety and tolerability, duration of response (DoR), disease control rate (DCR), progression-free survival (PFS), overall survival (OS), and pharmacokinetic (PK) and pharmacodynamic (PD) parameters[12].
Pharmacokinetic and Pharmacodynamic Assessments
Pharmacokinetic analysis of this compound was conducted using plasma concentration data from the Phase 1 portion of the study[11]. Pharmacodynamic assessments included measuring changes in global H3K27me3 levels and gene expression signatures in whole blood to confirm target engagement[6][11].
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. MorphoSys Presents Preliminary Results from Phase 1/2 Study of this compound (CPI-0209) Supporting Its Potential Application in a Broad Array of Advanced Tumors - BioSpace [biospace.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Facebook [cancer.gov]
- 5. EZH2/EZH1 inhibitor this compound (CPI-0209) in patients with advanced solid tumors or hematologic malignancies: Preliminary phase II results. - ASCO [asco.org]
- 6. Comprehensive Target Engagement by the EZH2 Inhibitor this compound Allows for Targeting of ARID1A Mutant Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. clinicaltrials.eu [clinicaltrials.eu]
- 8. targetedonc.com [targetedonc.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. clinicaltrials.eu [clinicaltrials.eu]
- 11. Comprehensive Target Engagement by the EZH2 Inhibitor this compound Allows for Targeting of ARID1A Mutant Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. onclive.com [onclive.com]
- 13. cancernetwork.com [cancernetwork.com]
- 14. ascopubs.org [ascopubs.org]
- 15. ascopubs.org [ascopubs.org]
- 16. ascopubs.org [ascopubs.org]
Methodological & Application
Application Notes and Protocols for In Vitro Use of Tulmimetostat in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tulmimetostat, also known as CPI-0209, is a potent and selective, orally bioavailable dual inhibitor of the histone methyltransferases EZH1 and EZH2.[1][2][3] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which mediates gene silencing through the trimethylation of histone H3 at lysine 27 (H3K27me3).[3][4] In various cancers, EZH2 is overexpressed or mutated, leading to the aberrant silencing of tumor suppressor genes and promoting cancer cell proliferation.[4] this compound inhibits EZH2 and EZH1, leading to a reduction in H3K27me3 levels, reactivation of silenced tumor suppressor genes, and subsequent inhibition of tumor growth.[3] Notably, cancer cell lines with loss-of-function mutations in the ARID1A gene, a member of the SWI/SNF chromatin remodeling complex, have shown particular sensitivity to EZH2 inhibition, making this compound a promising therapeutic agent for these malignancies.[5][6][7]
These application notes provide a comprehensive protocol for the in vitro use of this compound in cancer cell lines, covering drug preparation, cell viability assays, and methods to assess its mechanism of action.
Data Presentation
This compound In Vitro Activity
The following table summarizes the in vitro growth inhibitory effects of this compound on a panel of human cancer cell lines. The data highlights the increased sensitivity of cell lines harboring ARID1A loss-of-function (LOF) mutations.
| Cell Line | Cancer Type | ARID1A Status | GI50 (nM) (18-day assay) | Reference |
| HT1376 | Bladder Cancer | LOF (fs) | 3 | [5] |
| HT1197 | Bladder Cancer | LOF (fs) | 37 | [5] |
| SW1710 | Bladder Cancer | LOF (*) | 10 | [5] |
| CAL29 | Bladder Cancer | LOF (fs) | 13 | [5] |
| KMBC2 | Bladder Cancer | LOF (fs) | 23 | [5] |
| T24 | Bladder Cancer | Wild-Type | >1000 | [5] |
| UMUC3 | Bladder Cancer | Wild-Type | >1000 | [5] |
| SCaBER | Bladder Cancer | Wild-Type | >1000 | [5] |
| RT4 | Bladder Cancer | Wild-Type | >1000 | [5] |
| TOV21G | Ovarian Clear Cell Carcinoma | Mutant | Sensitive | [5] |
| KARPAS-422 | Lymphoma | EZH2 (Y641N) | Potent Suppression | [5] |
| LNCaP | Prostate Cancer | AR-dependent | Sensitive | |
| 22Rv1 | Prostate Cancer | AR-dependent | Sensitive | |
| VCaP | Prostate Cancer | AR-dependent | Sensitive |
Note: Specific GI50 values for all sensitive cell lines were not publicly available. "Sensitive" indicates that the sources reported significant anti-proliferative effects.
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action
Caption: this compound inhibits EZH1/2, reducing H3K27me3 and reactivating tumor suppressor genes.
Experimental Workflow for In Vitro Analysis
Caption: Workflow for evaluating this compound's in vitro efficacy and mechanism.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound (CPI-0209) powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Bring the this compound powder and DMSO to room temperature.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in DMSO. For example, for a 10 mM stock, dissolve 5.62 mg of this compound (MW: 562.12 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly to ensure the compound is completely dissolved. Gentle warming or sonication may be used if precipitation occurs.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
Long-Term Cell Viability Assay
This protocol is adapted from studies demonstrating that the phenotypic effects of this compound are time-dependent and require prolonged treatment.[5]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well cell culture plates, sterile
-
This compound stock solution (10 mM in DMSO)
-
CellTiter-Glo® 2.0 Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Harvest and count cells. Seed cells in the inner 60 wells of a 96-well plate at a density optimized to prevent confluence over 6-7 days. This density must be determined empirically for each cell line.
-
Add sterile PBS or media to the outer wells to minimize evaporation.
-
-
Drug Dilution and Treatment:
-
Prepare a serial dilution of this compound in complete culture medium. A typical 9-point, 3-fold dilution series starting from 1 µM or 10 µM is recommended.
-
Include a DMSO-only vehicle control (at the same final concentration as the highest drug concentration).
-
Remove the seeding medium from the cells and add 100 µL of the medium containing the appropriate drug concentration.
-
-
Long-Term Culture and Passaging:
-
Incubate the plates at 37°C in a 5% CO2 incubator.
-
The total culture duration can be up to 18 or 21 days, depending on the cell line's doubling time and sensitivity.[5]
-
Cells need to be passaged to maintain logarithmic growth. For an 18-day assay, cells can be passaged on day 6 and day 12.[5]
-
To passage, carefully aspirate the medium, wash with PBS, and detach cells using TrypLE or trypsin. Resuspend cells in fresh medium containing the appropriate concentration of this compound and re-plate at the initial seeding density.
-
-
Viability Assessment (at desired time points, e.g., Day 6, 12, 18):
-
Equilibrate the CellTiter-Glo® 2.0 reagent and the cell plates to room temperature for 30 minutes.
-
Add 50 µL of CellTiter-Glo® 2.0 reagent to each well.[5]
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the luminescence readings to the vehicle-treated control wells.
-
Plot the normalized values against the log of the drug concentration and use a non-linear regression model to calculate the GI50 (concentration for 50% growth inhibition).
-
Western Blot for H3K27me3 Reduction
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-H3K27me3, Rabbit anti-Total Histone H3
-
HRP-conjugated anti-rabbit secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis:
-
Seed cells in 6-well plates and treat with various concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for 72 hours.
-
Wash cells with ice-cold PBS and lyse them directly in the plate with lysis buffer.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and centrifuge at high speed at 4°C to pellet cell debris.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of the supernatant.
-
Prepare samples by mixing equal amounts of protein (e.g., 20 µg) with Laemmli sample buffer and boiling for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Separate the protein samples on a 15% SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against H3K27me3 (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Re-probing:
-
Apply the chemiluminescent substrate and visualize the bands using a digital imager.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against Total Histone H3.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Calculate the ratio of H3K27me3 to Total Histone H3 for each treatment condition.
-
Apoptosis Assay using Annexin V/Propidium Iodide Staining
Materials:
-
FITC Annexin V Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with this compound at relevant concentrations (e.g., around the GI50 value) for a prolonged period (e.g., 12 days, as phenotypic effects are time-dependent).[5] Include an untreated and a vehicle control.
-
-
Cell Harvesting:
-
Collect both floating and adherent cells. For adherent cells, use a gentle dissociation reagent like TrypLE.
-
Combine the floating and adherent cells and wash them twice with cold PBS by centrifuging at 300 x g for 5 minutes.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
-
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound. An increase in the subG1 population in cell cycle analysis can also be an indicator of apoptosis.[5]
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. kumc.edu [kumc.edu]
- 5. Comprehensive Target Engagement by the EZH2 Inhibitor this compound Allows for Targeting of ARID1A Mutant Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. media.cellsignal.com [media.cellsignal.com]
- 7. hanmi.co.kr [hanmi.co.kr]
Application Notes and Protocols: Establishing a Tulmimetostat-Sensitive Xenograft Mouse Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tulmimetostat (CPI-0209) is an investigational, orally available, dual inhibitor of the histone methyltransferases EZH2 and EZH1.[1][2] These enzymes are the catalytic components of the Polycomb Repressive Complex 2 (PRC2), which plays a crucial role in epigenetic regulation by methylating histone H3 on lysine 27 (H3K27), leading to gene silencing.[1] In many cancers, EZH2 is overexpressed or mutated, contributing to oncogenesis by silencing tumor suppressor genes.[1][3] this compound's inhibition of EZH2 and EZH1 aims to reverse this aberrant gene silencing and suppress cancer cell proliferation.[1]
Preclinical studies have indicated that tumors with mutations in genes such as ARID1A are particularly sensitive to EZH2 inhibition.[4][5][6][7][8][9] This synthetic lethality arises because ARID1A, a member of the SWI/SNF chromatin remodeling complex, and EZH2 have opposing effects on the transcription of certain tumor suppressor genes.[4][6][10] Loss of ARID1A function makes cancer cells more dependent on EZH2 for survival, thus rendering them vulnerable to EZH2 inhibitors like this compound.[4][5][6]
This document provides detailed application notes and protocols for establishing a robust and reproducible this compound-sensitive xenograft mouse model using an ARID1A-mutated cancer cell line. Such a model is invaluable for in vivo efficacy studies, pharmacokinetic/pharmacodynamic (PK/PD) analysis, and for investigating mechanisms of response and resistance to this compound.
Signaling Pathway of this compound
Caption: Mechanism of action of this compound in cancer cells.
Experimental Protocols
Cell Line Selection and Culture
The choice of cell line is critical for developing a sensitive xenograft model. Based on preclinical data, cancer cell lines with loss-of-function mutations in ARID1A are highly recommended. Ovarian clear cell carcinoma, endometrial carcinoma, and urothelial carcinoma cell lines are often reported to harbor ARID1A mutations and exhibit sensitivity to EZH2 inhibitors.[7][8][9]
Recommended Cell Line: OVISE (Ovarian Clear Cell Carcinoma, ARID1A-mutated)
Protocol 1: Cell Culture
-
Media Preparation: Culture OVISE cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Cell Maintenance: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage cells every 3-4 days or when they reach 80-90% confluency. Use Trypsin-EDTA to detach cells.
-
Cell Counting and Viability: Prior to implantation, perform a cell count using a hemocytometer or an automated cell counter. Assess cell viability using Trypan Blue exclusion; viability should be >95%.
Xenograft Mouse Model Establishment
Animal Model: Female immunodeficient mice (e.g., NOD/SCID, NSG, or athymic nude mice), 6-8 weeks old.
Protocol 2: Tumor Implantation
-
Cell Preparation: On the day of implantation, harvest OVISE cells and resuspend them in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel® at a concentration of 1 x 10^7 cells/mL. Keep cells on ice.
-
Implantation:
-
Anesthetize the mouse using isoflurane or other approved anesthetic.
-
Inject 100 µL of the cell suspension (containing 1 x 10^6 cells) subcutaneously into the right flank of each mouse.
-
Monitor the mice until they have fully recovered from anesthesia.
-
-
Tumor Growth Monitoring:
-
Begin monitoring for tumor formation approximately 7-10 days post-implantation.
-
Measure tumor volume 2-3 times per week using digital calipers.
-
Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.
-
Monitor animal body weight and overall health status at each measurement.
-
This compound Administration
Drug Formulation: this compound is an orally available drug.[1][2][11][12] A common vehicle for oral gavage of similar compounds is 0.5% methylcellulose in sterile water. The formulation should be prepared fresh daily.
Protocol 3: Treatment Regimen
-
Randomization: Once tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).
-
Dosing:
-
Vehicle Control Group: Administer the vehicle (e.g., 0.5% methylcellulose) orally once daily.
-
This compound Treatment Group: Administer this compound at a dose determined by prior dose-ranging studies or based on literature for similar EZH2 inhibitors (e.g., 50-100 mg/kg), orally once daily.[7] Clinical trials have evaluated a dose of 350 mg once daily in patients.[7][8]
-
-
Treatment Duration: Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the control group reach the predetermined endpoint.
Endpoint Analysis
Protocol 4: Efficacy and Pharmacodynamic Assessment
-
Tumor Growth Inhibition: The primary efficacy endpoint is tumor growth inhibition (TGI).
-
Euthanasia and Tissue Collection: At the end of the study, euthanize mice according to IACUC guidelines.
-
Tumor Excision and Weight: Excise tumors and record their final weight.
-
Pharmacodynamic Analysis:
-
Collect tumor tissue and blood samples.
-
A portion of the tumor can be flash-frozen in liquid nitrogen for Western blot or ELISA analysis of H3K27me3 levels to confirm target engagement.
-
Another portion can be fixed in formalin and embedded in paraffin for immunohistochemistry (IHC) analysis.
-
Data Presentation
Table 1: Cell Line Characteristics
| Cell Line | Cancer Type | ARID1A Status | Recommended Culture Media | Doubling Time (approx.) |
| OVISE | Ovarian Clear Cell Carcinoma | Mutated (Loss of function) | RPMI-1640 + 10% FBS | 48 hours |
| TOV-21G | Ovarian Clear Cell Carcinoma | Mutated (Loss of function) | RPMI-1640 + 10% FBS | 36 hours |
| HT1376 | Urothelial Carcinoma | Mutated (Loss of function) | MEM + 10% FBS | 24 hours |
Table 2: In Vivo Study Design
| Group | Treatment | Dose | Route | Schedule | Number of Animals |
| 1 | Vehicle Control | - | Oral Gavage | Once Daily | 10 |
| 2 | This compound | 50 mg/kg | Oral Gavage | Once Daily | 10 |
| 3 | This compound | 100 mg/kg | Oral Gavage | Once Daily | 10 |
Table 3: Efficacy and Pharmacodynamic Endpoints
| Parameter | Measurement | Method |
| Efficacy | ||
| Tumor Volume | Caliper Measurement | (Length x Width^2) / 2 |
| Tumor Weight | Analytical Balance | At necropsy |
| Tumor Growth Inhibition (TGI) | Calculation | % TGI = [1 - (ΔT/ΔC)] x 100 |
| Pharmacodynamics | ||
| H3K27me3 Levels | Western Blot / ELISA | Tumor lysates |
| Target Gene Expression | qRT-PCR | Tumor RNA |
| Cell Proliferation (Ki-67) | Immunohistochemistry | FFPE tumor sections |
| Apoptosis (Caspase-3) | Immunohistochemistry | FFPE tumor sections |
Experimental Workflow
Caption: Workflow for the this compound xenograft study.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Facebook [cancer.gov]
- 4. Targeting EZH2 methyltransferase activity in ARID1A mutated cancer cells is synthetic lethal - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. EZH2/EZH1 inhibitor this compound (CPI-0209) in patients with advanced solid tumors or hematologic malignancies: Preliminary phase II results. - ASCO [asco.org]
- 8. ascopubs.org [ascopubs.org]
- 9. researchgate.net [researchgate.net]
- 10. ARID1A-deficient bladder cancer is dependent on PI3K signaling and sensitive to EZH2 and PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. clinicaltrials.eu [clinicaltrials.eu]
- 12. selleckchem.com [selleckchem.com]
Application Note: Techniques for Measuring EZH2 Inhibition by Tulmimetostat
Audience: Researchers, scientists, and drug development professionals.
Introduction: Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), a histone methyltransferase that plays a critical role in epigenetic regulation.[1][2] By catalyzing the trimethylation of histone H3 on lysine 27 (H3K27me3), EZH2 mediates gene silencing, which is integral to cellular processes like proliferation and differentiation.[1][3] Dysregulation of EZH2 activity is implicated in various cancers, making it a key therapeutic target.[1][4]
Tulmimetostat (CPI-0209) is a potent, orally bioavailable, next-generation dual inhibitor of EZH2 and its paralog, EZH1.[5][6][7] It demonstrates a long residence time and comprehensive target engagement, leading to profound and durable suppression of H3K27me3.[1][8] This document provides detailed protocols for assessing the inhibitory activity of this compound, from direct biochemical assays to cell-based and in vivo pharmacodynamic models.
Data Presentation: Quantitative Inhibition Data
The following tables summarize the key quantitative metrics for this compound's inhibition of EZH2.
Table 1: Biochemical Potency and Binding Kinetics
| Parameter | Value | Assay Type | Source |
| Ki | 140 fM | Kinetic Analyses | [9] |
| Ki | 180 fM | Thermal Shift Assays | [9] |
| kon | 8.7 (±2) x 10⁵ (mol/L)⁻¹·s⁻¹ | Biophysical Assay | [8] |
| Residence Time (τ) | ~96 (±10) days | Biophysical Assay | [8] |
Table 2: Cellular Potency and Activity
| Parameter | Value | Cell Line | Assay Type | Source |
| IC50 (H3K27me3 Reduction) | 0.38 nM | HeLa | Global H3K27me3 Measurement | [1][8][9] |
| GI50 (Cell Proliferation) | 6 nM | KARPAS-422 | Cell Viability Assay | [1][9] |
| Tazemetostat IC50 (H3K27me3) | 19.5 nM | HeLa | Global H3K27me3 Measurement | [1] |
| Tazemetostat IC50 (Proliferation) | 322 nM | KARPAS-422 | Cell Viability Assay | [1] |
Visualizations: Pathways and Workflows
References
- 1. Comprehensive Target Engagement by the EZH2 Inhibitor this compound Allows for Targeting of ARID1A Mutant Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C28H36ClN3O5S | CID 155590998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. Design, Synthesis, and Pharmacological Evaluation of Second Generation EZH2 Inhibitors with Long Residence Time - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound (CPI-0209) | EZH2 inhibitor | Probechem Biochemicals [probechem.com]
Application Notes and Protocols for Assessing Off-Target Effects of Tulmimetostat
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tulmimetostat (CPI-0209) is an investigational, orally bioavailable small molecule that acts as a dual inhibitor of the histone methyltransferases Enhancer of Zeste Homolog 2 (EZH2) and Enhancer of Zeste Homolog 1 (EZH1).[1][2] These enzymes are the catalytic subunits of the Polycomb Repressive Complex 2 (PRC2), which plays a crucial role in epigenetic regulation by catalyzing the methylation of histone H3 on lysine 27 (H3K27).[1][3][4][5] Aberrant EZH2 activity is implicated in the pathogenesis of various cancers, making it a compelling therapeutic target.[4] By inhibiting EZH1 and EZH2, this compound aims to reverse aberrant gene silencing and suppress tumor growth.[1]
While this compound has shown promising anti-tumor activity, a thorough assessment of its off-target effects is paramount for a comprehensive understanding of its biological activity and potential toxicities. Off-target interactions can lead to unexpected pharmacological effects, contribute to adverse events, or even present opportunities for drug repurposing. These application notes provide a detailed framework and experimental protocols for the systematic evaluation of this compound's off-target profile.
Key Experimental Approaches for Off-Target Assessment
A multi-pronged approach is recommended to comprehensively assess the off-target profile of this compound. This includes cell-based assays to confirm target engagement and identify unforeseen interactions within a physiological context, as well as proteomic and genomic approaches for a global view of molecular perturbations.
Recommended Assays:
-
Cellular Thermal Shift Assay (CETSA): To verify direct binding of this compound to EZH1 and EZH2 in a cellular environment and to identify other potential protein targets.
-
Broad-Panel Kinase Activity Screen: To evaluate potential off-target activity against a wide range of protein kinases, a common source of off-target effects for small molecule inhibitors.
-
Affinity-Based Chemical Proteomics: To identify direct protein interactors of this compound in an unbiased manner.
-
Quantitative Proteomics (SILAC or TMT-based): To assess global changes in protein expression levels following this compound treatment, providing insights into downstream pathway effects.
Signaling Pathway of EZH1 and EZH2
Caption: EZH1/EZH2 signaling pathway within the PRC2 complex.
Experimental Workflow for Off-Target Assessment
Caption: Overall workflow for assessing this compound's off-target effects.
Detailed Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA)
This protocol is designed to confirm the engagement of this compound with its intended targets, EZH1 and EZH2, and to identify other potential protein targets in an unbiased manner within a cellular context.
Materials:
-
Cancer cell line expressing EZH1 and EZH2 (e.g., KARPAS-422, Pfeiffer)
-
This compound
-
DMSO (vehicle control)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Protease inhibitor cocktail
-
Laemmli sample buffer
-
Antibodies: anti-EZH1, anti-EZH2, anti-GAPDH (loading control), and other potential targets
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescence substrate
-
PCR tubes and thermal cycler
-
Ultracentrifuge
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with this compound (e.g., 1 µM, 10 µM) or DMSO for 2-4 hours.
-
-
Heating Step:
-
Harvest and resuspend cells in PBS with protease inhibitors.
-
Aliquot cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by three freeze-thaw cycles (liquid nitrogen and 37°C water bath).
-
Centrifuge at 100,000 x g for 20 minutes at 4°C to separate soluble and aggregated proteins.
-
-
Western Blot Analysis:
-
Collect the supernatant (soluble fraction).
-
Determine protein concentration using a BCA assay.
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against EZH1, EZH2, and other proteins of interest, followed by HRP-conjugated secondary antibodies.
-
Visualize bands using a chemiluminescence detection system.
-
Data Analysis:
-
Quantify the band intensities for each protein at different temperatures.
-
Plot the percentage of soluble protein relative to the non-heated control against temperature to generate melting curves.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
| Parameter | DMSO (Vehicle) | This compound (1 µM) | This compound (10 µM) |
| EZH1 Tagg (°C) | 52.1 ± 0.8 | 56.3 ± 1.1 | 58.9 ± 0.9 |
| EZH2 Tagg (°C) | 54.5 ± 1.2 | 59.8 ± 1.5 | 62.1 ± 1.3 |
| Potential Off-Target X Tagg (°C) | 48.3 ± 0.6 | 48.5 ± 0.7 | 48.2 ± 0.9 |
| GAPDH Tagg (°C) | 65.2 ± 1.5 | 65.0 ± 1.3 | 65.4 ± 1.6 |
Table 1: Example CETSA Data Summary
Protocol 2: Broad-Panel Kinase Activity Screen
This protocol outlines a biochemical assay to screen this compound against a large panel of purified kinases to identify potential off-target inhibitory activity.
Materials:
-
Commercially available kinase profiling service (e.g., Eurofins, Reaction Biology) or in-house kinase panel.
-
This compound at various concentrations (e.g., 0.01, 0.1, 1, 10 µM).
-
ATP
-
Kinase-specific substrates
-
Assay buffer
Procedure:
-
Assay Preparation:
-
Prepare serial dilutions of this compound.
-
The assay is typically performed in a multi-well plate format.
-
-
Kinase Reaction:
-
Incubate each kinase with its specific substrate, ATP, and this compound at the desired concentrations in the assay buffer.
-
A control reaction without the inhibitor is run in parallel.
-
-
Detection:
-
The kinase activity is measured by quantifying substrate phosphorylation. This is often done using methods like radiometric assays (32P-ATP), fluorescence polarization, or luminescence-based assays (e.g., ADP-Glo).
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of this compound compared to the control.
-
Determine the IC50 value for any kinase that shows significant inhibition.
| Kinase Family | Kinase | % Inhibition at 1 µM | % Inhibition at 10 µM | IC50 (µM) |
| Tyrosine Kinase | SRC | 5.2 | 12.8 | > 10 |
| ABL1 | 3.1 | 9.5 | > 10 | |
| Serine/Threonine Kinase | AKT1 | 8.9 | 15.4 | > 10 |
| CDK2 | 45.3 | 78.1 | 2.5 | |
| PIM1 | 6.7 | 18.2 | > 10 |
Table 2: Example Kinase Screen Data Summary
Protocol 3: Affinity-Based Chemical Proteomics
This protocol describes a method to identify direct binding partners of this compound by using a chemically modified version of the drug as bait to pull down interacting proteins from cell lysates.
Materials:
-
Biotinylated or alkyne-tagged this compound probe.
-
Control compound (structurally similar but inactive).
-
Cancer cell line lysate.
-
Streptavidin-conjugated beads or azide-functionalized beads (for click chemistry).
-
Wash buffers (e.g., PBS with varying salt concentrations and detergents).
-
Elution buffer (e.g., high concentration of biotin or SDS-containing buffer).
-
Mass spectrometer (e.g., LC-MS/MS).
Procedure:
-
Probe Synthesis: Synthesize a derivative of this compound with a linker attached to a biotin or alkyne tag at a position that does not interfere with its binding to EZH1/EZH2.
-
Affinity Pulldown:
-
Incubate the cell lysate with the this compound probe or the control compound.
-
Add streptavidin beads (for biotinylated probe) or perform a click reaction with azide beads (for alkyne probe) to capture the probe and its interacting proteins.
-
Wash the beads extensively to remove non-specific binders.
-
-
Elution and Protein Identification:
-
Elute the bound proteins from the beads.
-
Separate the eluted proteins by SDS-PAGE and identify bands of interest by mass spectrometry, or perform on-bead digestion followed by LC-MS/MS analysis of the entire eluate.
-
Data Analysis:
-
Identify proteins that are significantly enriched in the this compound probe pulldown compared to the control compound pulldown.
-
Bioinformatic analysis can be used to classify the identified proteins by function and pathway.
| Protein ID | Gene Name | Fold Enrichment (Probe vs. Control) | Function |
| P20700 | EZH1 | 25.3 | Histone methyltransferase |
| Q15910 | EZH2 | 30.1 | Histone methyltransferase |
| Q9Y282 | SUZ12 | 18.5 | PRC2 component |
| P0C0S8 | EED | 15.2 | PRC2 component |
| Q9H6W3 | BRD4 | 3.8 | Bromodomain-containing protein |
Table 3: Example Affinity-Based Chemical Proteomics Data Summary
Protocol 4: Quantitative Proteomics
This protocol uses Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or Tandem Mass Tag (TMT) labeling to quantify global changes in protein expression in response to this compound treatment.
Materials:
-
Cell culture medium with "heavy" (e.g., 13C6, 15N2-Lysine and 13C6-Arginine) and "light" amino acids (for SILAC).
-
TMT labeling reagents (for TMT).
-
This compound and DMSO.
-
Lysis buffer with protease and phosphatase inhibitors.
-
Trypsin for protein digestion.
-
LC-MS/MS system.
Procedure (SILAC example):
-
Cell Labeling and Treatment:
-
Culture cells for at least 6 doublings in "heavy" or "light" SILAC medium.
-
Treat one population (e.g., "heavy") with this compound and the other ("light") with DMSO.
-
-
Protein Extraction and Digestion:
-
Harvest cells and combine equal amounts of protein from the "heavy" and "light" populations.
-
Lyse the combined cell pellet and digest the proteins with trypsin.
-
-
Mass Spectrometry Analysis:
-
Analyze the resulting peptide mixture by LC-MS/MS.
-
Data Analysis:
-
Identify and quantify peptides based on their mass-to-charge ratio and fragmentation patterns.
-
Calculate the heavy/light (H/L) ratio for each identified protein to determine the relative change in its expression level.
-
Proteins with significantly altered H/L ratios are considered potential downstream effectors or off-targets.
| Protein ID | Gene Name | H/L Ratio (this compound/DMSO) | p-value | Biological Process |
| P16401 | CDKN1A | 2.5 | <0.01 | Cell cycle arrest |
| Q06609 | MYC | 0.4 | <0.01 | Transcription factor |
| P04637 | TP53 | 1.1 | 0.85 | Tumor suppressor |
| P62258 | RPL10 | 1.0 | 0.92 | Ribosomal protein |
Table 4: Example Quantitative Proteomics (SILAC) Data Summary
Data Integration and Candidate Validation
Caption: Logical diagram for integrating data to identify off-targets.
The data from these orthogonal approaches should be integrated to identify high-confidence off-target candidates. For example, a protein identified as a direct binder in both CETSA and affinity-based chemical proteomics, and whose downstream pathway is altered in the quantitative proteomics data, would be a high-priority candidate for further validation. Validation can be performed using techniques such as:
-
In vitro enzymatic assays: To confirm direct inhibition of a candidate enzyme.
-
Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC): To measure the binding affinity of this compound to the candidate protein.
-
CRISPR-Cas9 or siRNA-mediated knockdown: To determine if the phenotype observed with this compound treatment can be phenocopied by reducing the expression of the candidate off-target.
By following these detailed application notes and protocols, researchers can systematically and comprehensively assess the off-target effects of this compound, leading to a more complete understanding of its mechanism of action and a more informed clinical development path.
References
Application Notes and Protocols: Western Blot for H3K27me3 Following Tulmimetostat Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone H3 lysine 27 trimethylation (H3K27me3) is a critical epigenetic modification associated with transcriptional repression. This mark is catalyzed by the methyltransferase EZH2 (Enhancer of Zeste Homolog 2), a core component of the Polycomb Repressive Complex 2 (PRC2). In various cancers, the dysregulation of EZH2 activity leads to aberrant gene silencing, promoting tumor growth and proliferation.[1][2][3]
Tulmimetostat (CPI-0209) is an orally bioavailable small molecule that selectively inhibits EZH2.[4][5][6] By blocking the catalytic activity of EZH2, this compound leads to a decrease in global H3K27me3 levels, which in turn can reactivate the expression of tumor suppressor genes.[6][7] Therefore, accurately monitoring the reduction of H3K27me3 is a key pharmacodynamic biomarker for assessing the efficacy of this compound and other EZH2 inhibitors in preclinical and clinical research.[8][9]
This document provides a detailed protocol for performing a Western blot to quantify the changes in H3K27me3 levels in cultured cells following treatment with this compound.
Signaling Pathway of EZH2 and this compound
Caption: Mechanism of this compound action on the EZH2 pathway.
Experimental Protocol
This protocol is optimized for cultured cells treated with this compound.
Materials and Reagents
-
Cell Culture: Adherent or suspension cells of interest.
-
This compound: Prepare stock solutions in DMSO.[5]
-
Histone Extraction:
-
Protein Quantification: Bradford or BCA Protein Assay Kit.
-
SDS-PAGE and Western Blotting:
-
10-15% Bis-Tris or Tris-Glycine polyacrylamide gels.[12]
-
LDS sample buffer with a reducing agent (e.g., DTT).[12]
-
PVDF or Nitrocellulose membrane.
-
Transfer buffer.
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in TBST (Tris-Buffered Saline with 0.1% Tween 20).[13]
-
Primary Antibodies:
-
Anti-H3K27me3 (rabbit polyclonal)
-
Anti-Total Histone H3 (rabbit or mouse monoclonal, for loading control)
-
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Chemiluminescent substrate (ECL).
-
Histone Extraction (Acid Extraction Method)
-
Cell Harvesting:
-
Culture cells to the desired confluency and treat with this compound or vehicle control (DMSO) for the desired time points.
-
Harvest approximately 1-10 million cells per sample.[11]
-
Wash cells twice with ice-cold PBS.
-
-
Cell Lysis:
-
Resuspend the cell pellet in ice-cold TEB.
-
Incubate on a rotator for 10 minutes at 4°C to lyse the cell membrane.[10]
-
-
Nuclei Isolation:
-
Centrifuge at 6,500 x g for 10 minutes at 4°C to pellet the nuclei.[10]
-
Discard the supernatant.
-
-
Acid Extraction:
-
Histone Precipitation (Optional but Recommended):
-
Centrifuge at 6,500 x g for 10 minutes at 4°C.
-
Transfer the supernatant containing histones to a new tube.
-
Precipitate histones by adding 8 volumes of ice-cold acetone and incubating at -20°C for at least 1 hour.[13]
-
Centrifuge at max speed for 10 minutes to pellet the histones.
-
Wash the pellet with cold acetone and air dry.[13]
-
-
Resuspension and Quantification:
-
Resuspend the histone pellet in deionized water.
-
Determine the protein concentration using a Bradford or BCA assay.
-
Western Blotting Procedure
-
Sample Preparation:
-
Dilute 3-10 µg of histone extract in 1X LDS sample buffer with a reducing agent.[14]
-
Boil samples at 95-100°C for 5-10 minutes.
-
-
Gel Electrophoresis:
-
Load samples onto a 10-15% polyacrylamide gel.[12]
-
Include a pre-stained protein ladder.
-
Run the gel according to the manufacturer's instructions.
-
-
Protein Transfer:
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[12][13]
-
Incubate the membrane with primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Image the blot using a chemiluminescence detection system.
-
-
Stripping and Re-probing:
-
If necessary, strip the membrane according to the manufacturer's protocol.
-
Re-probe with an antibody for total Histone H3 as a loading control.[2]
-
Quantitative Data Summary
| Parameter | Recommended Value | Reference |
| Starting Cell Number | 1-10 million cells | [11] |
| Histone Loading Amount | 3-20 µg per lane | [14][15] |
| Gel Percentage | 10-15% Bis-Tris or Tris-Glycine | [12] |
| Primary Antibody: Anti-H3K27me3 | 1:500 - 1:3000 dilution | [16][17][18] |
| Primary Antibody: Anti-Total H3 | 1:1000 - 1:50,000 dilution | [14] |
| Secondary Antibody | 1:2000 - 1:10,000 dilution | [14] |
| Blocking Agent | 5% BSA or non-fat milk in TBST | [12][13] |
Experimental Workflow
Caption: Western blot workflow for H3K27me3 detection.
Expected Results and Interpretation
Treatment with an effective dose of this compound is expected to cause a time- and dose-dependent decrease in the intensity of the H3K27me3 band on the Western blot.[19][20] The total Histone H3 band should remain relatively constant across all samples, confirming equal protein loading. Densitometric analysis can be used to quantify the reduction in H3K27me3 relative to the total H3 loading control. A significant reduction in the H3K27me3/Total H3 ratio in this compound-treated cells compared to vehicle-treated controls indicates successful target engagement and inhibition of EZH2 activity.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Facebook [cancer.gov]
- 7. clinicaltrials.eu [clinicaltrials.eu]
- 8. EZH2-mediated H3K27me3 is a predictive biomarker and therapeutic target in uveal melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification of Histone H3 Lys27 Trimethylation (H3K27me3) by High-Throughput Microscopy Enables Cellular Large-Scale Screening for Small-Molecule EZH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubcompare.ai [pubcompare.ai]
- 11. biochem.slu.edu [biochem.slu.edu]
- 12. Histone western blot protocol | Abcam [abcam.com]
- 13. A Rapid and Efficient Method for the Extraction of Histone Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Histone extraction, Western blot analysis and quantification [bio-protocol.org]
- 15. Histone H3K27me3 antibody (pAb) | Proteintech [ptglab.com]
- 16. abbexa.com [abbexa.com]
- 17. Anti-Histone H3K27me3 Antibody (A51488) | Antibodies.com [antibodies.com]
- 18. H3K27me3 Polyclonal Antibody (PA5-85596) [thermofisher.com]
- 19. researchgate.net [researchgate.net]
- 20. Inhibition of EZH2 Promotes Human Embryonic Stem Cell Differentiation into Mesoderm by Reducing H3K27me3 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Identifying Tulmimetostat Resistance Genes using CRISPR-Cas9 Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tulmimetostat (CPI-0209) is an investigational, orally available dual inhibitor of the histone methyltransferases EZH2 and EZH1, key components of the Polycomb Repressive Complex 2 (PRC2).[1][2] By inhibiting EZH2 and EZH1, this compound prevents the methylation of histone H3 on lysine 27 (H3K27me3), a critical epigenetic modification that leads to the silencing of tumor suppressor genes.[1][3] This mechanism has shown promise in the treatment of various advanced solid tumors and lymphomas.[1] However, as with many targeted therapies, the development of drug resistance is a significant clinical challenge.
This application note provides a detailed protocol for utilizing a genome-wide CRISPR-Cas9 knockout screen to systematically identify genes whose loss confers resistance to this compound. The identification of such resistance mechanisms is crucial for understanding drug efficacy, developing combination therapies, and designing next-generation inhibitors.
Signaling Pathway of this compound
This compound targets the catalytic activity of EZH1 and EZH2 within the PRC2 complex. This inhibition leads to a decrease in H3K27 trimethylation, resulting in the derepression of target genes, including tumor suppressors, which in turn can lead to cell cycle arrest and apoptosis in cancer cells.
Caption: Mechanism of action of this compound.
Experimental Workflow for CRISPR-Cas9 Screening
A pooled, genome-wide CRISPR-Cas9 knockout screen can be employed to identify genes that, when inactivated, lead to this compound resistance. The general workflow involves introducing a library of single-guide RNAs (sgRNAs) into a population of cancer cells, treating the cells with this compound, and then identifying the sgRNAs that are enriched in the surviving, resistant cell population.
Caption: CRISPR-Cas9 screening workflow.
Detailed Experimental Protocol
This protocol outlines the key steps for performing a genome-wide CRISPR-Cas9 screen to identify this compound resistance genes.[4][5][6]
1. Cell Line Preparation and Cas9 Expression
-
Cell Line Selection: Choose a cancer cell line that is sensitive to this compound. This can be determined by generating a dose-response curve and calculating the IC50 value.
-
Cas9 Expression: Stably express Cas9 endonuclease in the selected cell line. This is typically achieved by lentiviral transduction of a Cas9 expression vector followed by antibiotic selection. Verify Cas9 expression and activity.
2. Lentiviral sgRNA Library Production
-
Library Selection: Utilize a genome-wide sgRNA library, such as the GeCKO or TKOv3 library, which contains multiple sgRNAs targeting each gene in the human genome.[4]
-
Virus Production: Produce high-titer lentivirus for the pooled sgRNA library by transfecting packaging cells (e.g., HEK293T) with the library plasmid and packaging plasmids.
3. Lentiviral Transduction of Cas9-Expressing Cells
-
Transduction: Transduce the Cas9-expressing cancer cells with the sgRNA library lentivirus at a low multiplicity of infection (MOI) of 0.3-0.5 to ensure that most cells receive a single sgRNA.
-
Selection: Select for transduced cells using an appropriate antibiotic (e.g., puromycin).
-
Initial Cell Population (T0): Harvest a sample of the cell population after selection to serve as the baseline representation of sgRNAs.
4. This compound Treatment and Selection
-
Cell Plating: Plate the transduced cell population at a sufficient density to maintain library representation.
-
Treatment: Treat one arm of the cell population with this compound at a concentration that results in significant cell killing (e.g., 2-3 times the IC50). Treat the control arm with the vehicle (e.g., DMSO).
-
Culture and Selection: Culture the cells for a period sufficient to allow for the selection and expansion of resistant clones (typically 14-21 days). Replenish the media with fresh this compound or vehicle as needed.
5. Genomic DNA Extraction and sgRNA Sequencing
-
Harvesting: Harvest the surviving cells from both the this compound-treated and vehicle-treated populations.
-
Genomic DNA Extraction: Extract genomic DNA from the T0, vehicle-treated, and this compound-treated cell populations.
-
PCR Amplification: Amplify the integrated sgRNA sequences from the genomic DNA using PCR.
-
Next-Generation Sequencing: Perform high-throughput sequencing of the PCR amplicons to determine the abundance of each sgRNA in each cell population.
6. Data Analysis
-
Read Count Normalization: Normalize the sequencing read counts for each sgRNA.
-
sgRNA Enrichment/Depletion: Use bioinformatics tools like MAGeCK to identify sgRNAs that are significantly enriched in the this compound-treated population compared to the vehicle-treated and T0 populations.[7]
-
Gene-Level Analysis: Aggregate the results from multiple sgRNAs targeting the same gene to identify candidate resistance genes.
Data Presentation: Hypothetical Screening Results
The results of the CRISPR-Cas9 screen can be summarized in a table listing the candidate genes whose knockout confers resistance to this compound. While specific data for this compound is not yet published, studies on other EZH2 inhibitors like Tazemetostat have identified genes in the RB1/E2F pathway as mediators of resistance.[8][9][10] A hypothetical results table might look as follows:
| Gene | Description | Log2 Fold Change (this compound vs. Control) | p-value |
| RB1 | RB Transcriptional Corepressor 1 | 5.8 | 1.2e-8 |
| CDKN2A | Cyclin Dependent Kinase Inhibitor 2A | 4.5 | 3.4e-7 |
| CDKN1A | Cyclin Dependent Kinase Inhibitor 1A | 3.9 | 8.1e-6 |
| SUZ12 | SUZ12 Polycomb Repressive Complex 2 Subunit | -6.2 | 2.5e-9 |
| EED | Embryonic Ectoderm Development | -5.9 | 7.3e-9 |
Note: This table presents hypothetical data for illustrative purposes. The enrichment of sgRNAs targeting core PRC2 components (SUZ12, EED) would be expected to be depleted as their loss would mimic the effect of the drug, leading to cell death.
Logical Relationship of Resistance Mechanism
The core principle of this screening approach is to identify gene knockouts that disrupt the cellular response to this compound, thereby allowing cells to survive and proliferate in the presence of the drug.
Caption: Logic of resistance identification.
Conclusion
CRISPR-Cas9 genome-wide screening is a powerful and unbiased method for identifying genes that mediate resistance to this compound. The insights gained from such screens can elucidate the molecular mechanisms of drug resistance, provide biomarkers for patient stratification, and guide the development of effective combination therapies to overcome resistance. The protocol and conceptual framework provided in this application note offer a comprehensive guide for researchers embarking on such studies.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Facebook [cancer.gov]
- 4. Identification of Drug Resistance Mechanisms Using Genome-Wide CRISPR-Cas9 Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of Drug Resistance Genes Using a Pooled Lentiviral CRISPR/Cas9 Screening Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jove.com [jove.com]
- 7. Use of CRISPR-based screens to identify mechanisms of chemotherapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Overcoming clinical resistance to EZH2 inhibition using rational epigenetic combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
Determining Tulmimetostat IC50 Values Using Cell Viability Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tulmimetostat (CPI-0209) is a potent and selective dual inhibitor of the histone methyltransferases EZH2 (Enhancer of Zeste Homolog 2) and EZH1.[1][2] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a critical role in epigenetic regulation by catalyzing the trimethylation of histone H3 on lysine 27 (H3K27me3).[3][4] Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it a compelling therapeutic target.[3][4] this compound has demonstrated antitumor activity in a variety of solid tumors and is sensitive in androgen receptor (AR)-dependent prostate cancer cell lines.[1][2]
The half-maximal inhibitory concentration (IC50) is a critical parameter for characterizing the potency of a compound. It represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function. In the context of cancer research, determining the IC50 value of an anti-cancer agent like this compound is essential for evaluating its efficacy in inhibiting cancer cell proliferation and viability. This document provides detailed protocols for determining the IC50 of this compound using common cell viability assays and presents available data on its activity in various cancer cell lines.
Data Presentation: this compound IC50 and GI50 Values
The following table summarizes the reported half-maximal inhibitory concentration (IC50) and growth inhibition 50 (GI50) values for this compound in various cancer cell lines. GI50 is the concentration of a drug that causes a 50% reduction in the growth of a cell population.
| Cell Line | Cancer Type | IC50/GI50 (nmol/L) | Assay Duration | Citation |
| KARPAS-422 | Lymphoma | IC50: 0.38 | Not Specified | [3] |
| HT1376 | Bladder Cancer | GI50: 3 - 37 | 18 days | [3] |
| SW780 | Bladder Cancer | GI50: 3 - 37 | 18 days | [3] |
| T24 | Bladder Cancer | GI50: 3 - 37 | 18 days | [3] |
| UM-UC-3 | Bladder Cancer | GI50: 3 - 37 | 18 days | [3] |
| 5637 | Bladder Cancer | GI50: >1000 | 18 days | [3] |
| 639V | Bladder Cancer | GI50: >1000 | 18 days | [3] |
| 647V | Bladder Cancer | GI50: >1000 | 18 days | [3] |
| 97-7 | Bladder Cancer | GI50: >1000 | 18 days | [3] |
| HT1197 | Bladder Cancer | GI50: >1000 | 18 days | [3] |
| J82 | Bladder Cancer | GI50: >1000 | 18 days | [3] |
| JMSU1 | Bladder Cancer | GI50: >1000 | 18 days | [3] |
| KU-19-19 | Bladder Cancer | GI50: >1000 | 18 days | [3] |
| L-1207 | Bladder Cancer | GI50: >1000 | 18 days | [3] |
| RT4 | Bladder Cancer | GI50: >1000 | 18 days | [3] |
| SCaBER | Bladder Cancer | GI50: >1000 | 18 days | [3] |
| TCCSUP | Bladder Cancer | GI50: >1000 | 18 days | [3] |
| VMCUB-1 | Bladder Cancer | GI50: >1000 | 18 days | [3] |
| LNCaP | Prostate Cancer | Sensitive | Not Specified | [1][2] |
| 22Rv1 | Prostate Cancer | Sensitive | Not Specified | [1][2] |
| VCaP | Prostate Cancer | Sensitive | Not Specified | [1][2] |
Note: For bladder cancer cell lines, a range of GI50 values is provided as reported in the source. Specific values for each cell line within the sensitive group were between 3 and 37 nmol/L. For prostate cancer cell lines, the source indicates sensitivity to this compound without providing specific IC50 values.
Experimental Protocols
Two common and robust methods for determining the IC50 of this compound are the MTT and CellTiter-Glo® assays.
Protocol 1: MTT Assay for Cell Viability and IC50 Determination
This protocol is adapted from standard MTT assay procedures.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Phosphate-buffered saline (PBS)
-
96-well plates
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete culture medium to achieve a range of final concentrations (e.g., 0.1 nM to 10 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is based on the manufacturer's instructions for the Promega CellTiter-Glo® assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
CellTiter-Glo® Reagent
-
Opaque-walled 96-well plates
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Seeding:
-
Follow the same cell seeding procedure as described in the MTT assay protocol, using opaque-walled 96-well plates suitable for luminescence measurements.
-
-
Compound Treatment:
-
Follow the same compound treatment procedure as described in the MTT assay protocol.
-
-
Assay Reagent Preparation and Addition:
-
Equilibrate the CellTiter-Glo® Reagent to room temperature before use.
-
After the desired incubation period with this compound, remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).
-
-
Lysis and Signal Stabilization:
-
Mix the contents of the wells for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a luminometer.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.
-
Visualizations
EZH2 Signaling Pathway
The following diagram illustrates the canonical signaling pathway involving EZH2 and the mechanism of its inhibition by this compound.
Canonical EZH2 signaling pathway and inhibition by this compound.
Experimental Workflow for IC50 Determination
The following diagram outlines the general workflow for determining the IC50 value of this compound using a cell viability assay.
General experimental workflow for IC50 determination.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Comprehensive Target Engagement by the EZH2 Inhibitor this compound Allows for Targeting of ARID1A Mutant Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EZH2 Dysregulation and Its Oncogenic Role in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Tulmimetostat In Vivo Dosing Optimization: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage of Tulmimetostat for in vivo animal studies. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective dual inhibitor of the histone methyltransferases EZH2 (Enhancer of zeste homolog 2) and EZH1 (Enhancer of zeste homolog 1).[1] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a critical role in gene silencing through the methylation of histone H3 on lysine 27 (H3K27).[1][2] In many cancers, EZH2 is overexpressed or mutated, leading to aberrant gene silencing that promotes tumor growth.[1][2] By inhibiting EZH2 and EZH1, this compound aims to reverse this hypermethylation, reactivate tumor suppressor genes, and consequently inhibit cancer cell proliferation.[1]
Q2: What is a typical starting dose for this compound in mouse xenograft models?
A2: Based on published preclinical studies, a common starting dose for oral administration of this compound in mouse xenograft models is in the range of 50-75 mg/kg, administered once daily (QD).[1] Dose-dependent anti-tumor activity has been observed in a range of 10 mg/kg to 150 mg/kg.[1] The optimal dose will ultimately depend on the specific tumor model and the experimental endpoint.
Q3: How should this compound be formulated for oral administration in mice?
A3: this compound is orally bioavailable.[1][3] For preclinical studies, it can be formulated as a suspension for oral gavage. A common vehicle for similar poorly soluble compounds consists of a mixture of solvents and surfactants to ensure a stable and homogenous suspension. Examples of vehicle compositions used for oral administration of small molecules in mice include:
-
10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline
-
0.5% (w/v) methylcellulose in sterile water. It is crucial to ensure the final formulation is well-tolerated by the animals and provides consistent drug exposure.
Q4: What are the expected pharmacokinetic properties of this compound in animals?
A4: While specific preclinical pharmacokinetic data for this compound is not extensively published, it has been described as having durable exposure.[1] For other EZH2 inhibitors like Tazemetostat, key pharmacokinetic parameters have been reported and can provide an estimate of the expected profile.
Pharmacokinetic Parameters of Tazemetostat (as a reference)
| Parameter | Value (in non-clinical species) |
| Tmax (h) | 1.1 - 2 |
| Half-life (t1/2) (h) | Varies by species |
| Bioavailability (%) | Orally bioavailable |
Note: This data is for Tazemetostat and should be used as a general reference only. Actual PK parameters for this compound may differ.
Q5: What are the potential on-target toxicities of EZH2 inhibitors like this compound in animal studies?
A5: The safety profile of this compound is generally consistent with the mechanism of EZH2 inhibition.[4] In clinical trials with this compound and other EZH2 inhibitors, the most common treatment-related adverse events include thrombocytopenia, anemia, neutropenia, diarrhea, nausea, and fatigue.[4][5] These effects are thought to be due to the role of EZH2 in the proliferation of normal hematopoietic and gastrointestinal cells. Researchers should monitor for these potential toxicities in animal studies through regular blood counts and observation of animal well-being.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Lack of Efficacy (No tumor growth inhibition) | Insufficient Dose | - Increase the dose of this compound within the reported effective range (up to 150 mg/kg in mice).[1]- Confirm the dose-response relationship in your specific model. |
| Poor Drug Exposure | - Verify the formulation for stability and homogeneity. Prepare fresh daily if needed.[3]- Assess plasma drug concentrations to confirm adequate absorption. | |
| Tumor Model Insensitivity | - Confirm that the tumor model is dependent on the EZH2 pathway. Models with ARID1A mutations or BAP1 loss are often more sensitive.[5]- Consider combination therapies. | |
| Unexpected Toxicity (e.g., significant weight loss, lethargy) | Dose is too high for the specific animal strain or model | - Reduce the dose of this compound.- Consider a dose-range finding study to determine the maximum tolerated dose (MTD) in your model. |
| Formulation Intolerance | - Evaluate the tolerability of the vehicle alone in a control group.- Consider alternative, well-tolerated vehicle formulations. | |
| On-target Hematological Toxicity | - Monitor complete blood counts (CBCs) regularly.- Consider intermittent dosing schedules to allow for recovery. | |
| Inconsistent Results Between Animals | Improper Dosing Technique (Oral Gavage) | - Ensure all personnel are properly trained in oral gavage to minimize stress and ensure accurate delivery.- Verify the gavage volume is appropriate for the animal's weight. |
| Formulation Instability | - Ensure the formulation is a homogenous suspension and is well-mixed before each administration.- Check for any precipitation of the compound. |
Experimental Protocols
Protocol 1: Formulation of this compound for Oral Gavage in Mice
Objective: To prepare a homogenous and stable suspension of this compound for oral administration.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile conical tubes
-
Vortex mixer
Procedure:
-
Weigh the required amount of this compound powder based on the desired concentration and dosing volume.
-
In a sterile conical tube, dissolve the this compound powder in DMSO. Vortex until fully dissolved. This creates the stock solution.
-
In a separate sterile conical tube, prepare the vehicle by mixing PEG300, Tween-80, and sterile saline in the desired ratio (e.g., 40% PEG300, 5% Tween-80, 45% saline).
-
Slowly add the this compound stock solution (e.g., to a final concentration of 10% DMSO) to the vehicle while continuously vortexing to ensure a fine and uniform suspension.
-
Visually inspect the final formulation for any precipitation or aggregation. The suspension should appear homogenous.
-
Prepare the formulation fresh daily and store at room temperature, protected from light, until use. Vortex thoroughly before each administration.
Protocol 2: In Vivo Efficacy Study in a Mouse Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model.
Materials:
-
Female immunodeficient mice (e.g., NOD-SCID or athymic nude)
-
Cancer cell line of interest
-
Matrigel (or similar basement membrane matrix)
-
Sterile PBS
-
Calipers
-
This compound formulation
-
Vehicle control formulation
Procedure:
-
Tumor Cell Implantation:
-
Harvest cancer cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at the desired concentration.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish and grow to a palpable size (e.g., 100-200 mm³).
-
Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Randomization and Dosing:
-
When tumors reach the desired size, randomize the mice into treatment and control groups.
-
Administer this compound formulation or vehicle control orally via gavage once daily at the predetermined dose.
-
-
Efficacy and Toxicity Monitoring:
-
Continue to measure tumor volumes and body weights 2-3 times per week.
-
Monitor the animals for any signs of toxicity, such as weight loss, changes in behavior, or ruffled fur.
-
-
Study Endpoint:
-
The study can be terminated when tumors in the control group reach a predetermined size, or at a specified time point.
-
At the end of the study, collect tumors and other tissues for pharmacodynamic analysis (e.g., H3K27me3 levels).
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: In vivo efficacy study workflow.
Caption: Troubleshooting decision tree.
References
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. EZH2/EZH1 inhibitor this compound (CPI-0209) in patients with advanced solid tumors or hematologic malignancies: Preliminary phase II results. - ASCO [asco.org]
- 5. "Formulation Strategies and Optimization of Poorly Water-Soluble Drugs " by Monika Lavan [docs.lib.purdue.edu]
Troubleshooting inconsistent results in Tulmimetostat cell culture assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Tulmimetostat in cell culture assays. Our goal is to help you achieve consistent and reliable results in your experiments.
Frequently Asked Questions (FAQs)
Compound Handling and Preparation
-
Q1: How should I dissolve and store this compound?
-
A: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For long-term storage, it is recommended to store the stock solution at -80°C for up to six months or at -20°C for one month.[1] Avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock solution in your cell culture medium to the desired final concentration immediately before use.
-
-
Q2: I'm observing precipitation of this compound in my culture medium. What should I do?
-
A: Precipitation can occur if the final DMSO concentration is too high or if the compound's solubility limit is exceeded in the aqueous medium.
-
Troubleshooting Steps:
-
Ensure the final DMSO concentration in your culture medium is low (typically ≤ 0.1%) to minimize solvent toxicity and precipitation.
-
Prepare fresh dilutions from your stock solution for each experiment.
-
After diluting this compound into the medium, vortex or mix thoroughly and visually inspect for any precipitate before adding it to your cells.
-
If precipitation persists, consider preparing an intermediate dilution in a serum-containing medium before the final dilution, as serum proteins can sometimes help maintain compound solubility.
-
-
-
Experimental Design and Execution
-
Q3: What is the recommended concentration range for this compound in cell culture assays?
-
A: The effective concentration of this compound can vary significantly depending on the cell line and the assay duration. For cell viability assays, concentrations can range from nanomolar to low micromolar.[2] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.
-
-
Q4: How long should I treat my cells with this compound to observe an effect?
-
A: As this compound is an epigenetic modulator, its effects on gene expression and cell phenotype may take longer to manifest compared to inhibitors of signaling kinases.
-
For histone methylation changes (H3K27me3 reduction): Effects can often be observed within 24 to 96 hours.[3]
-
For effects on cell viability or proliferation: Longer incubation times, such as 6 to 18 days, may be necessary to observe significant phenotypic changes, especially in viability assays.[2][3] It is advisable to conduct time-course experiments to determine the optimal treatment duration.
-
-
-
Q5: I am not observing the expected decrease in H3K27me3 levels after this compound treatment. What could be the reason?
-
A: Several factors could contribute to this issue.
-
Troubleshooting Steps:
-
Verify Compound Activity: Ensure your this compound stock is active. If possible, test it in a sensitive positive control cell line.
-
Check Treatment Duration and Concentration: As mentioned, epigenetic changes can be slow. Increase the incubation time (e.g., 72-96 hours) and/or perform a dose-response experiment to ensure you are using an effective concentration.
-
Assess Cell Health: Unhealthy or stressed cells may not respond appropriately to treatment. Ensure your cells are in the logarithmic growth phase and have good viability before starting the experiment.
-
Antibody Quality for Western Blot: Validate your anti-H3K27me3 and histone H3 (loading control) antibodies to ensure they are specific and sensitive.
-
EZH1 Compensation: this compound inhibits both EZH2 and its paralog EZH1.[4] However, in some contexts, the compensatory activity of EZH1 might influence the overall H3K27 methylation levels.
-
-
-
-
Q6: My cell viability results with this compound are inconsistent between experiments. How can I improve reproducibility?
-
A: Inconsistent results in cell-based assays are a common challenge.[5][6]
-
Troubleshooting Steps:
-
Standardize Cell Seeding: Ensure a consistent number of viable cells are seeded in each well. Cell density can significantly impact the response to treatment. Use a cell counter for accuracy.
-
Control for Edge Effects: In multi-well plates, wells on the edge are prone to evaporation, which can concentrate the drug and affect cell growth.[6] To mitigate this, you can leave the outer wells filled with sterile PBS or medium and not use them for data collection.
-
Maintain Consistent Culture Conditions: Small variations in incubator CO2 levels, temperature, and humidity can affect cell growth and drug response.[6] Ensure your incubator is properly calibrated and maintained.
-
Use a Consistent Cell Passage Number: Cells can change their characteristics over multiple passages. Use cells within a defined passage number range for all experiments to ensure consistency.
-
Thoroughly Mix Compound Dilutions: Ensure that this compound is evenly distributed in the culture medium before adding it to the cells.
-
-
-
Experimental Protocols
Cell Viability Assay
This protocol is a general guideline for assessing the effect of this compound on cell proliferation and viability using a reagent such as CellTiter-Glo®.
-
Cell Seeding:
-
Harvest cells during their logarithmic growth phase.
-
Determine cell viability and concentration using a cell counter.
-
Seed cells in a 96-well plate at a density optimized for the specific cell line to ensure they do not become over-confluent during the assay period (e.g., 6-18 days).[2]
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of this compound in your cell culture medium. It is common to perform a 9-point titration with 2- to 3-fold dilutions.[2]
-
Include a DMSO-only control (vehicle) at the same final concentration as the highest this compound concentration.
-
Carefully remove the seeding medium from the cells and add the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the plate for the desired duration (e.g., 6, 12, or 18 days).[3] The optimal time should be determined empirically for your cell line.
-
-
Assay Measurement:
-
Equilibrate the plate and the viability reagent to room temperature.
-
Add the viability reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells.
-
Plot the dose-response curve and calculate the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.
-
Western Blot for H3K27me3
This protocol describes how to assess the target engagement of this compound by measuring the levels of tri-methylated Histone H3 at Lysine 27.
-
Cell Treatment and Lysis:
-
Plate cells at a suitable density in 6-well plates.
-
Treat cells with the desired concentrations of this compound or DMSO (vehicle) for the determined time (e.g., 4 days).[3]
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Harvest the cell lysates and determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature the protein lysates by boiling with Laemmli sample buffer.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against H3K27me3 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, strip the membrane and re-probe with a primary antibody against total Histone H3.
-
Quantitative Data Summary
| Cell Line | Assay Duration | This compound GI₅₀/IC₅₀ | Reference |
| HT1376 (Bladder Cancer) | Not specified | IC₅₀ = 0.38 nmol/L | [2] |
| Panel of Bladder Cancer Cell Lines | 18 days | GI₅₀ values vary | [2] |
Visualizations
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Comprehensive Target Engagement by the EZH2 Inhibitor this compound Allows for Targeting of ARID1A Mutant Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 6. thomassci.com [thomassci.com]
Tulmimetostat Technical Support Center: Minimizing Degradation in Solution
Welcome to the Tulmimetostat Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and storage of this compound in solution to ensure the integrity of your experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues related to solution stability.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents and storage conditions for this compound stock solutions?
A1: For optimal stability, this compound stock solutions should be prepared and stored according to the following guidelines. It is crucial to use fresh, high-purity solvents. For instance, moisture-absorbing DMSO can reduce the solubility of this compound[1].
Table 1: Recommended Solvents and Storage Conditions for this compound Stock Solutions
| Solvent | Maximum Solubility | Storage Temperature | Shelf Life |
| DMSO | 100 mg/mL (177.90 mM)[2] | -80°C | 6 months[2][3] |
| -20°C | 1 month[2][3] | ||
| Ethanol | 50 mg/mL | -20°C | 1 month (inferred) |
Note: It is highly recommended to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles, which can contribute to degradation[3].
Q2: My this compound solution appears cloudy or has precipitates. What should I do?
A2: Cloudiness or precipitation can occur if the solubility limit is exceeded or if the solution has been stored improperly. Here are some steps to address this issue:
-
Warming: Gently warm the solution in a water bath (not exceeding 37°C) to aid dissolution.
-
Sonication: Use of an ultrasonic bath can help to redissolve any precipitate[4].
-
Solvent Quality: Ensure that the solvent used is anhydrous and of high purity. Moisture in solvents like DMSO can lead to decreased solubility[1].
-
Fresh Preparation: If precipitation persists, it is advisable to prepare a fresh stock solution. For in vivo experiments, it is recommended to prepare solutions fresh on the day of use[3].
Q3: What are the potential degradation pathways for this compound in solution?
A3: While specific degradation studies on this compound are not extensively published, based on its chemical structure, several potential degradation pathways can be inferred. The main functional groups susceptible to degradation are the carboxamide, thioether, and the benzodioxole ring.
-
Hydrolysis: The carboxamide linkage can be susceptible to hydrolysis under strongly acidic or basic conditions, leading to the formation of a carboxylic acid and an amine.
-
Oxidation: The thioether (methylsulfanyl) group is prone to oxidation, which can form a sulfoxide and subsequently a sulfone. This can be initiated by exposure to air (auto-oxidation), trace metal ions, or peroxides that may be present in solvents[2][3][5].
-
Photodegradation: The pyridinone and benzodioxole rings contain chromophores that may absorb UV or visible light, potentially leading to photodegradation. It is advisable to protect solutions from light.
Troubleshooting Guide
Problem: Inconsistent or lower-than-expected activity of this compound in my assay.
This could be due to the degradation of the compound. The following workflow can help you troubleshoot this issue.
Caption: A logical workflow for troubleshooting potential this compound degradation.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is a hypothetical example based on ICH guidelines for forced degradation studies and is intended to help researchers identify potential degradation products and pathways.
Objective: To investigate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade acetonitrile, methanol, and water
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H2O2)
-
HPLC or UPLC system with a UV detector or mass spectrometer (MS)
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.
-
Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H2O2. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Incubate 1 mL of the stock solution at 60°C for 24 hours.
-
Photodegradation: Expose 1 mL of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration with the mobile phase and analyze by a validated stability-indicating HPLC or LC-MS method to quantify this compound and detect any degradation products.
Protocol 2: Preparation of this compound for In Vivo Studies
For in vivo experiments, it is crucial to use a well-formulated and stable solution. The following are examples of formulations that have been used.
Table 2: Example Formulations for In Vivo Administration of this compound
| Formulation | Components | Solubility |
| Aqueous [3] | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL |
| Cyclodextrin [3] | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL |
| Oil-based [3] | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL |
Preparation Steps (for Aqueous Formulation):
-
Dissolve the required amount of this compound in DMSO to create a concentrated stock.
-
Add PEG300 to the DMSO solution and mix thoroughly.
-
Add Tween-80 and mix until the solution is clear.
-
Finally, add saline to reach the final volume and concentration.
-
It is recommended to use this solution immediately after preparation[1].
Signaling Pathway
This compound is a dual inhibitor of EZH1 and EZH2, which are the catalytic subunits of the Polycomb Repressive Complex 2 (PRC2). PRC2 plays a critical role in epigenetic regulation by methylating histone H3 on lysine 27 (H3K27), leading to transcriptional repression of target genes, including tumor suppressors.
Caption: Mechanism of EZH1/EZH2 inhibition by this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Highly efficient oxidation of various thioethers catalyzed by organic ligand-modified polyoxomolybdates - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Tulmimetostat Delivery to Tumor Tissue
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the delivery of Tulmimetostat to tumor tissue.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as CPI-0209) is an orally available, selective dual inhibitor of the histone methyltransferases EZH2 and EZH1.[1] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a critical role in gene silencing through the methylation of histone H3 on lysine 27 (H3K27me3).[2][3] In many cancers, EZH2 is overexpressed or mutated, leading to the silencing of tumor suppressor genes and promoting cancer cell proliferation.[2][3] this compound inhibits the enzymatic activity of EZH2, leading to a decrease in H3K27me3 levels, reactivation of silenced tumor suppressor genes, and subsequent inhibition of cancer cell growth.[3]
Q2: What are the current challenges with oral delivery of this compound?
While this compound is orally bioavailable, its efficacy can be limited by factors common to many small molecule inhibitors. These can include suboptimal pharmacokinetic profiles, off-target toxicity, and limited accumulation at the tumor site.[4] Like many orally administered drugs, its bioavailability can be influenced by factors such as solubility and first-pass metabolism.[3][4][5] Enhancing drug delivery directly to the tumor can increase therapeutic efficacy while potentially reducing systemic side effects.[6]
Q3: What are the primary strategies to enhance this compound delivery to tumors?
The main strategies to improve the delivery of this compound and similar EZH2 inhibitors to tumor tissue fall into two main categories:
-
Nanoparticle-Based Drug Delivery: This involves encapsulating this compound within nanoparticles to improve its solubility, stability, and circulation time, and to take advantage of the enhanced permeability and retention (EPR) effect in tumors.
-
Antibody-Drug Conjugates (ADCs): This approach involves linking this compound to a monoclonal antibody that specifically targets a tumor-associated antigen on the surface of cancer cells, leading to targeted drug delivery.
Troubleshooting Guides
Nanoparticle-Based Delivery of this compound
Issue: Poor encapsulation efficiency or low drug loading of this compound in nanoparticles.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Poor solubility of this compound in the organic solvent used for nanoparticle preparation. | - Screen different organic solvents (e.g., dichloromethane, acetonitrile, ethyl acetate) for higher this compound solubility.- Gently heat or sonicate the drug-solvent mixture to aid dissolution. |
| Incompatible polymer/lipid and drug characteristics. | - For PLGA nanoparticles, try different PLGA copolymers with varying lactide-to-glycolide ratios.- For lipid-based nanoparticles, experiment with different lipid compositions (e.g., varying chain lengths, inclusion of helper lipids like cholesterol). |
| Suboptimal formulation parameters. | - Optimize the drug-to-polymer/lipid ratio.- Adjust the concentration of the stabilizing agent (e.g., PVA, Poloxamer 188).- For emulsion-based methods, modify the homogenization/sonication parameters (power, time). |
Issue: Nanoparticles are too large or have a wide size distribution.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Aggregation during formulation. | - Increase the concentration of the stabilizer.- Optimize the stirring/sonication energy and duration to ensure proper particle formation without causing aggregation. |
| Incorrect solvent mixing rate. | - For nanoprecipitation methods, control the rate of addition of the organic phase to the aqueous phase. A slower, more controlled addition often results in smaller, more uniform particles. |
| Inappropriate polymer/lipid concentration. | - Adjust the concentration of the polymer or lipid in the organic phase. Higher concentrations can sometimes lead to larger particles. |
Issue: Low in vivo efficacy of nanoparticle-formulated this compound.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Rapid clearance of nanoparticles from circulation. | - Pegylate the surface of the nanoparticles to increase their circulation half-life.- Ensure a particle size between 50-200 nm for optimal tumor accumulation via the EPR effect. |
| Insufficient drug release at the tumor site. | - For pH-sensitive nanoparticles, confirm the formulation releases the drug at the acidic pH of the tumor microenvironment.- For biodegradable nanoparticles (e.g., PLGA), the degradation rate might be too slow. Consider using a PLGA copolymer with a higher glycolide content for faster degradation. |
| Poor tumor penetration. | - Smaller nanoparticles ( < 50 nm) generally exhibit better tumor penetration. Optimize the formulation to achieve a smaller particle size. |
Experimental Protocols & Data
Albumin-Based Nanoparticle Formulation (based on GSK126, an EZH2 inhibitor)
This protocol is adapted from studies on the EZH2 inhibitor GSK126 and can be used as a starting point for this compound.
Methodology:
-
Preparation of Albumin Solution: Prepare a 5% (w/v) solution of bovine serum albumin (BSA) in deionized water.
-
Drug Solution: Dissolve this compound in a suitable organic solvent (e.g., a mixture of ethanol and chloroform).
-
Emulsification: Add the this compound solution dropwise to the BSA solution under high-speed homogenization to form an oil-in-water emulsion.
-
Cross-linking: Add glutaraldehyde (e.g., 8% solution) to the emulsion and stir for 12-24 hours to cross-link the albumin nanoparticles.
-
Purification: Quench the cross-linking reaction with sodium bisulfite. Purify the nanoparticles by repeated centrifugation and washing with deionized water to remove un-encapsulated drug and excess reagents.
-
Lyophilization: Resuspend the purified nanoparticles in a cryoprotectant solution (e.g., 2% trehalose) and lyophilize for long-term storage.
Quantitative Data for Albumin-Encapsulated GSK126:
| Parameter | Value | Reference |
| Average Diameter | 30.09 ± 1.55 nm | [7][8] |
| Drug Loading Capacity | 16.59% ± 2.86% | [7][8] |
| Entrapment Efficiency | 99.53% ± 0.208% | [7][8] |
| In Vivo Efficacy (B16F10 xenograft) | Significant decrease in tumor weight and volume compared to free GSK126 | [7][8] |
PLGA Nanoparticle Formulation for Hydrophobic Drugs
Methodology (Single Emulsion-Solvent Evaporation):
-
Organic Phase Preparation: Dissolve PLGA and this compound in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Aqueous Phase Preparation: Prepare an aqueous solution of a surfactant, such as polyvinyl alcohol (PVA), to act as a stabilizer.
-
Emulsification: Add the organic phase to the aqueous phase and sonicate or homogenize to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the emulsion for several hours to allow the organic solvent to evaporate, leading to the formation of solid PLGA nanoparticles.
-
Washing and Collection: Centrifuge the nanoparticle suspension to pellet the particles. Wash the nanoparticles multiple times with deionized water to remove residual surfactant and un-encapsulated drug.
-
Lyophilization: Resuspend the washed nanoparticles in a cryoprotectant solution and lyophilize.
Solid Lipid Nanoparticle (SLN) Formulation
Methodology (High-Pressure Homogenization):
-
Lipid Phase Preparation: Melt a solid lipid (e.g., glyceryl monostearate) and dissolve this compound in the molten lipid.
-
Aqueous Phase Preparation: Heat an aqueous surfactant solution (e.g., Poloxamer 188) to the same temperature as the molten lipid.
-
Pre-emulsion Formation: Disperse the hot lipid phase into the hot aqueous phase under high-speed stirring to form a coarse emulsion.
-
Homogenization: Pass the pre-emulsion through a high-pressure homogenizer for several cycles to reduce the particle size to the nanometer range.
-
Cooling and Nanoparticle Formation: Cool the resulting nanoemulsion to room temperature, allowing the lipid to recrystallize and form solid lipid nanoparticles.
-
Purification: The SLN dispersion can be used directly or purified by dialysis or centrifugation.
Visualization of Pathways and Workflows
Caption: Mechanism of action of this compound.
References
- 1. EZH2/EZH1 inhibitor this compound (CPI-0209) in patients with advanced solid tumors or hematologic malignancies: Preliminary phase II results. - ASCO [asco.org]
- 2. EZH2 inhibition: it’s all about the context - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Editorial for the Special Issue: Pharmacokinetics of Orally Administered Drugs, 2nd Edition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Evaluation of Small Molecule Drug Conjugates Harnessing Thioester-Linked Maytansinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical Evidence of Anti-Tumor Activity Induced by EZH2 Inhibition in Human Models of Synovial Sarcoma | PLOS One [journals.plos.org]
- 7. Targeting novel antigens for prostate cancer treatment: focus on prostate-specific membrane antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biomol.com [biomol.com]
Dealing with acquired resistance to Tulmimetostat in cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering acquired resistance to Tulmimetostat in cell lines. The information is intended for scientists and drug development professionals working in oncology and related fields.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as CPI-0209) is an orally available, investigational dual inhibitor of the histone methyltransferases EZH2 and EZH1.[1] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a crucial role in gene silencing by methylating histone H3 on lysine 27 (H3K27me3). In many cancers, EZH2 is overexpressed or mutated, leading to aberrant gene silencing, including that of tumor suppressor genes. By inhibiting both EZH2 and EZH1, this compound aims to prevent this methylation, alter gene expression patterns, and reduce the proliferation of cancer cells. The dual inhibition is designed to overcome potential compensatory mechanisms of EZH1 that might limit the efficacy of EZH2-selective inhibitors.[1]
Q2: What are the known mechanisms of acquired resistance to EZH2 inhibitors?
While specific mechanisms of acquired resistance to this compound are still under investigation, studies on other EZH2 inhibitors have identified two primary categories of resistance:
-
Activation of Pro-Survival Signaling Pathways: Cancer cells can develop resistance by upregulating alternative signaling pathways that promote survival and proliferation, thereby bypassing the effects of EZH2 inhibition. These pathways often include the PI3K/AKT and MAPK/MEK pathways.[2]
-
Secondary Mutations in the EZH2 Gene: Mutations can arise in the EZH2 gene that prevent the inhibitor from binding to the EZH2 protein.[2][3] These mutations can occur in the drug-binding pocket or other allosteric sites, reducing the efficacy of the inhibitor. For example, mutations in the D1 domain of EZH2 have been shown to confer resistance to other EZH2 inhibitors.[3][4][5]
Q3: My cells are showing reduced sensitivity to this compound. How can I confirm if they have developed resistance?
To confirm acquired resistance, you should perform a dose-response assay (e.g., MTT or CellTiter-Glo) to compare the IC50 (or GI50) value of this compound in your suspected resistant cell line to that of the parental, sensitive cell line. A significant increase (typically 3-fold or higher) in the IC50 value is a strong indicator of acquired resistance.
Troubleshooting Guides
Issue 1: My cell line is becoming less responsive to this compound treatment over time.
This may indicate the development of a resistant population of cells. Here’s a guide to investigating and managing this issue.
Potential Cause & Troubleshooting Steps:
| Potential Cause | Troubleshooting/Investigational Steps |
| Emergence of a resistant subpopulation | 1. Isolate and expand the resistant population: Culture the cells in the continuous presence of this compound at a concentration that inhibits the growth of the parental cells but allows the resistant population to expand. 2. Confirm resistance: Perform a dose-response assay to compare the IC50 of the resistant population to the parental line. 3. Cryopreserve resistant stocks: Once resistance is confirmed, freeze multiple vials of the resistant cell line for future experiments. |
| Activation of bypass signaling pathways | 1. Western Blot Analysis: Profile the activation status of key survival pathways. Probe for phosphorylated (active) forms of key proteins in the PI3K/AKT (p-AKT, p-mTOR) and MAPK (p-ERK, p-MEK) pathways in both parental and resistant cells. 2. RNA Sequencing: Perform RNA-seq to identify global changes in gene expression that may point to upregulated survival pathways. |
| Acquisition of EZH2 mutations | 1. Sanger Sequencing: Sequence the coding region of the EZH2 gene in the resistant cell line to identify potential mutations in the drug-binding domain or other critical regions. Compare the sequence to that of the parental cell line. 2. Next-Generation Sequencing (NGS): For a more comprehensive analysis, consider whole-exome or targeted sequencing to identify EZH2 mutations and other genomic alterations that may contribute to resistance. |
Issue 2: How can I overcome or circumvent acquired resistance to this compound?
Based on mechanisms observed with other EZH2 inhibitors, several strategies can be explored to overcome resistance.
Potential Solutions & Experimental Approaches:
| Strategy | Experimental Approach |
| Combination Therapy | 1. Combine with inhibitors of bypass pathways: Based on your findings from the western blot or RNA-seq analysis, treat the resistant cells with a combination of this compound and an inhibitor of the identified activated pathway (e.g., a PI3K inhibitor or a MEK inhibitor). 2. Combine with other epigenetic modifiers: Explore combinations with other epigenetic drugs, such as HDAC inhibitors or BET inhibitors, to target compensatory epigenetic mechanisms. 3. Combine with standard chemotherapy: Some studies have shown that EZH2 inhibitors can sensitize cells to conventional chemotherapy. For example, this compound has been shown to improve the response to cisplatin in some models.[1][6][7] |
| Alternative EZH2/PRC2 Inhibition | 1. Test other EZH2 inhibitors: Since resistance can be due to specific mutations that affect drug binding, resistant cells may remain sensitive to other EZH2 inhibitors with different binding modes.[2] 2. Target other PRC2 components: Consider using inhibitors that target other components of the PRC2 complex, such as EED.[8] |
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cell Lines
This protocol describes a general method for developing cell lines with acquired resistance to this compound through continuous exposure to escalating drug concentrations.
Materials:
-
Parental cancer cell line of interest
-
This compound (stock solution in DMSO)
-
Complete cell culture medium
-
Cell culture flasks/plates
-
Cell counting apparatus (e.g., hemocytometer or automated cell counter)
Procedure:
-
Determine the initial IC50: Perform a dose-response experiment to determine the IC50 of this compound in the parental cell line.
-
Initial exposure: Begin by culturing the parental cells in a medium containing this compound at a concentration equal to the IC50.
-
Monitor cell growth: Observe the cells daily. Initially, a significant amount of cell death is expected.
-
Subculture: When the cells reach 70-80% confluency, subculture them into a fresh medium containing the same concentration of this compound.
-
Dose escalation: Once the cells have adapted and are proliferating at a stable rate (typically after 2-3 passages), gradually increase the concentration of this compound in the culture medium. A stepwise increase of 1.5 to 2-fold is recommended.
-
Repeat cycles: Continue this process of adaptation and dose escalation until the cells are able to proliferate in a medium containing a significantly higher concentration of this compound (e.g., 5-10 times the initial IC50).
-
Characterize the resistant line: Once a resistant cell line is established, confirm the degree of resistance by performing a dose-response assay and comparing the new IC50 to that of the parental line.
-
Cryopreservation: Freeze aliquots of the resistant cell line at various passages for future use.
Protocol 2: Western Blot Analysis of Signaling Pathways
Materials:
-
Parental and this compound-resistant cell lines
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., p-AKT, AKT, p-ERK, ERK, GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell lysis: Lyse parental and resistant cells with RIPA buffer.
-
Protein quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary antibody incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary antibody incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH). Compare the levels of phosphorylated proteins between the parental and resistant cell lines.
Data Presentation
Table 1: IC50 Values of this compound in Sensitive and Resistant Cell Lines (Example Data)
| Cell Line | IC50 (nM) of this compound | Fold Resistance |
| Parental Cell Line | 50 | 1 |
| Resistant Subclone 1 | 550 | 11 |
| Resistant Subclone 2 | 700 | 14 |
Table 2: Relative Protein Expression in Parental vs. Resistant Cells (Example Data)
| Protein | Parental (Relative Expression) | Resistant (Relative Expression) |
| p-AKT/Total AKT | 1.0 | 3.5 |
| p-ERK/Total ERK | 1.0 | 4.2 |
Visualizations
Caption: Investigational workflow for this compound resistance.
Caption: Mechanisms of acquired this compound resistance.
References
- 1. Comprehensive Target Engagement by the EZH2 Inhibitor this compound Allows for Targeting of ARID1A Mutant Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mskcc.org [mskcc.org]
- 4. knowledge.lonza.com [knowledge.lonza.com]
- 5. Distinct molecular mechanisms of acquired resistance to temozolomide in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comprehensive Target Engagement by the EZH2 Inhibitor this compound Allows for Targeting of ARID1A Mutant Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
Validation & Comparative
The Synergistic Dance of Epigenetics and DNA Repair: Validating the Combination of Tulmimetostat and PARP Inhibitors
For researchers, scientists, and drug development professionals, the quest for potent and durable anti-cancer therapies is a continuous endeavor. A promising strategy that has gained significant traction is the combination of targeted agents that exploit distinct but complementary cellular pathways. This guide provides a comprehensive comparison of the synergistic effects observed when combining Tulmimetostat, an EZH1/2 inhibitor, with PARP inhibitors, a class of drugs targeting DNA damage repair. Through a detailed examination of preclinical data, experimental protocols, and the underlying molecular mechanisms, we aim to provide a clear and objective validation of this powerful therapeutic combination.
At the heart of this synergistic interaction lies the intricate crosstalk between epigenetic regulation and the DNA damage response (DDR). This compound, by inhibiting the histone methyltransferases EZH1 and EZH2, alters the epigenetic landscape of cancer cells. This leads to the reactivation of tumor suppressor genes and can induce a state of "BRCAness," where cancer cells become deficient in homologous recombination repair (HRR), a critical DNA double-strand break (DSB) repair pathway. This induced vulnerability sets the stage for the synthetic lethality of PARP inhibitors.
PARP inhibitors, on the other hand, primarily target the repair of single-strand DNA breaks (SSBs). When SSBs are not repaired, they can stall and collapse replication forks during DNA replication, leading to the formation of DSBs. In HRR-deficient cells, these DSBs cannot be efficiently repaired, resulting in genomic instability and ultimately, cell death.[1] By inducing a BRCAness phenotype, this compound sensitizes cancer cells to the cytotoxic effects of PARP inhibitors, creating a powerful synergistic anti-tumor effect.
Unveiling the Synergy: Preclinical Evidence
Numerous preclinical studies have demonstrated the synergistic anti-cancer activity of combining EZH2 inhibitors with PARP inhibitors across a range of cancer types, including breast, ovarian, prostate, and small cell lung cancer.[1] While direct preclinical data for the combination of this compound with a PARP inhibitor is emerging, extensive research on other potent EZH2 inhibitors like GSK126 and Tazemetostat provides a strong basis for validation.
In Vitro Synergistic Effects
In vitro studies consistently show that the combination of an EZH2 inhibitor and a PARP inhibitor leads to a significant reduction in cancer cell viability and proliferation compared to either agent alone. The synergy is often quantified using the Chou-Talalay method, which calculates a Combination Index (CI). A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
Table 1: In Vitro Synergy of EZH2 and PARP Inhibitor Combinations in Breast Cancer Cell Lines
| Cell Line | Cancer Type | EZH2 Inhibitor | PARP Inhibitor | IC50 (Single Agent) | IC50 (Combination) | Combination Index (CI) | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | GSK126 | Olaparib | Data not available | Data not available | Synergistic | [1] |
| SUM149PT | Inflammatory Breast Cancer (BRCA1 mutant) | GSK343 | Olaparib | Data not available | Data not available | Synergistic | [2] |
Table 2: In Vitro Synergy of EZH2 and PARP Inhibitor Combinations in Ovarian Cancer Cell Lines
| Cell Line | Cancer Type | EZH2 Inhibitor | PARP Inhibitor | IC50 (Single Agent) | IC50 (Combination) | Combination Index (CI) | Reference |
| OVCAR8 | High-Grade Serous Ovarian Cancer | GSK126 | Olaparib | Data not available | Data not available | Synergistic in CARM1-high cells | [1] |
Table 3: In Vitro Synergy of EZH2 and PARP Inhibitor Combinations in Prostate Cancer Cell Lines
| Cell Line | Cancer Type | EZH2 Inhibitor | PARP Inhibitor | Synergy | Reference |
| LNCaP | Prostate Adenocarcinoma | GSK126 | Olaparib | Synergistic | [3] |
| 22Rv1 | Prostate Carcinoma | GSK126 | Olaparib | Strong Synergy | [3] |
In Vivo Anti-Tumor Efficacy
The synergistic effects observed in vitro have been validated in in vivo animal models. Combination therapy has been shown to lead to significant tumor growth inhibition and improved survival compared to monotherapy.
Table 4: In Vivo Efficacy of EZH2 and PARP Inhibitor Combination in a BRCA1-deficient Breast Cancer Patient-Derived Xenograft (PDX) Model
| Treatment Group | Tumor Growth Inhibition (%) | Reference |
| Vehicle Control | 0 | [4] |
| GSK126 (EZH2 inhibitor) | Modest Attenuation | [4] |
| Olaparib (PARP inhibitor) | Tumor Stasis | [4] |
| GSK126 + Olaparib | Substantial Reduction | [4] |
Delving into the Mechanisms: Signaling Pathways and Molecular Interactions
The synergy between this compound and PARP inhibitors is underpinned by a complex interplay of molecular signaling pathways. Understanding these mechanisms is crucial for optimizing therapeutic strategies and identifying patient populations most likely to benefit.
Figure 1: Mechanism of Synergy between this compound and PARP Inhibitors.
Experimental Corner: Protocols for Validating Synergy
For researchers aiming to validate the synergistic effects of this compound and PARP inhibitors in their own laboratories, the following experimental protocols provide a detailed guide.
Cell Viability and Synergy Analysis
Figure 2: Workflow for In Vitro Synergy Assessment.
Protocol: Cell Viability Assay (CellTiter-Glo®)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound, a PARP inhibitor, and their combination at fixed molar ratios. Treat the cells with the drugs for 72-96 hours.
-
Reagent Preparation: Equilibrate the CellTiter-Glo® buffer and lyophilized substrate to room temperature. Reconstitute the substrate with the buffer to form the CellTiter-Glo® Reagent.
-
Lysis and Luminescence: Add CellTiter-Glo® Reagent to each well, mix for 2 minutes on an orbital shaker to induce cell lysis, and then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each drug alone and in combination. Use software like CompuSyn to perform Chou-Talalay analysis and determine the Combination Index (CI) to quantify synergy.[5][6][7]
Western Blotting for Mechanistic Insights
Protocol: Western Blot for H3K27me3 and PARP Cleavage
-
Protein Extraction: Treat cells with this compound, a PARP inhibitor, or the combination for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Gel Electrophoresis: Separate 20-30 µg of protein per sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against H3K27me3, cleaved PARP, total PARP, and a loading control (e.g., β-actin or Histone H3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Studies
References
- 1. Combined inhibition of PARP and EZH2 for cancer treatment: Current status, opportunities, and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy of PARP inhibition combined with EZH2 inhibition depends on BRCA mutation status and microenvironment in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Drug combination studies and their synergy quantification using the Chou-Talalay method. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
Tulmimetostat: A Favorable Safety Profile in the Landscape of EZH2 Inhibitors?
A comprehensive analysis of clinical trial data suggests that Tulmimetostat, a next-generation dual EZH1/EZH2 inhibitor, may offer a manageable and potentially improved safety profile compared to other EZH2 inhibitors like Tazemetostat, Valemetostat, and CPI-1205. While direct head-to-head trials are limited, cross-trial comparisons of reported adverse events indicate differences in the frequency and severity of key toxicities, particularly hematological side effects.
Enhancer of zeste homolog 2 (EZH2) has emerged as a critical therapeutic target in various malignancies, leading to the development of several inhibitors.[1][2] These agents work by blocking the catalytic activity of EZH2, a key component of the Polycomb Repressive Complex 2 (PRC2), which is involved in gene silencing through the methylation of histone H3 on lysine 27 (H3K27).[1][3] Dysregulation of EZH2 activity is implicated in the pathogenesis of numerous cancers, including lymphomas and solid tumors.[1][2] This guide provides a comparative analysis of the safety profiles of this compound and other prominent EZH2 inhibitors, supported by available clinical trial data and experimental methodologies.
Comparative Safety Profile of EZH2 Inhibitors
Clinical trial data for this compound (formerly CPI-0209) and other EZH2 inhibitors, including the FDA-approved Tazemetostat and the Japan-approved Valemetostat, reveal distinct safety profiles. The most frequently reported treatment-related adverse events (TRAEs) across these agents include hematological toxicities, gastrointestinal issues, and fatigue.
A systematic review and meta-analysis of 22 studies involving 1,002 patients treated with various EZH2 inhibitors found that treatment-related adverse events were common, occurring in 86% of patients.[1][4] However, the incidence of severe (Grade 3 or higher) TRAEs was 33%, and treatment discontinuation due to adverse events was low at 4%, suggesting that EZH2 inhibitors are generally well-tolerated.[1]
Here's a breakdown of the safety data for individual agents:
This compound (CPI-0209): Preliminary Phase II results for this compound in patients with advanced solid tumors or hematologic malignancies showed that the most frequent treatment-related adverse events (TRAEs) of any grade were thrombocytopenia (51.6%), diarrhea (45.2%), nausea (37.1%), anemia (30.6%), and fatigue (29.0%).[5][6] Grade ≥3 TRAEs considered at least possibly related to this compound were primarily hematologic, including thrombocytopenia (27.4%), anemia (16.1%), and neutropenia (14.5%).[5][6] Dose modifications due to treatment-emergent adverse events (TEAEs) were reported in 75.8% of patients, with 8.1% discontinuing treatment due to TEAEs.[5][6] Dose optimization studies suggest that lower doses of 200 mg and 300 mg of this compound have an improved and acceptable safety profile compared to the 350 mg dose, while still showing promising antitumor activity.[7]
Tazemetostat (Tazverik®): Tazemetostat is approved for the treatment of epithelioid sarcoma and relapsed or refractory follicular lymphoma.[8][9] The most common adverse reactions (≥20%) are pain, fatigue, nausea, decreased appetite, vomiting, and constipation.[8][10][11] In patients with relapsed or refractory follicular lymphoma, the most common adverse reactions were fatigue (36%), upper respiratory tract infection (30%), musculoskeletal pain (22%), nausea (24%), and abdominal pain (20%).[12] Serious adverse reactions occurred in 30% of these patients.[12] A notable risk associated with Tazemetostat is the development of secondary malignancies, including myelodysplastic syndrome (MDS) and acute myeloid leukemia (AML), which occurred in 0.7% of patients in clinical trials.[13]
Valemetostat Tosilate (Ezharmia®): Valemetostat is a dual inhibitor of EZH1 and EZH2 approved in Japan for treating relapsed/refractory adult T-cell leukemia/lymphoma.[14][15] The most frequent adverse reactions reported in clinical trials were thrombocytopenia, anemia, alopecia, dysgeusia, neutropenia, and lymphopenia.[14][15] In a phase 2 study, Grade ≥3 TEAEs included thrombocytopenia, anemia, lymphopenia, leukopenia, and neutropenia.[15] A phase 1 study in patients with non-Hodgkin lymphoma reported decreased platelet count (58%), dysgeusia (50%), and anemia (42%) as common treatment-emergent adverse events.[16]
CPI-1205: In a Phase Ib study of CPI-1205 in combination with enzalutamide or abiraterone/prednisone in patients with metastatic castration-resistant prostate cancer, the most commonly reported drug-related TEAEs (≥10%) were low-grade diarrhea (31%), fatigue (26%), nausea (26%), and decreased appetite (14%).[17][18] Grade ≥3 TEAEs were less frequent and included fatigue (6%) and elevated ALT (6%).[17][18]
Tabular Summary of Adverse Events
| Adverse Event (Any Grade) | This compound (CPI-0209)[5][6] | Tazemetostat[10][12][13] | Valemetostat Tosilate[14][15][16][19] | CPI-1205[17][18] |
| Hematological | ||||
| Thrombocytopenia | 51.6% | - | 80% | - |
| Anemia | 30.6% | - | 44% | - |
| Neutropenia | 17.7% | - | 20% | - |
| Gastrointestinal | ||||
| Diarrhea | 45.2% | - | <10% | 31% |
| Nausea | 37.1% | 24-36% | 10-20% | 26% |
| Vomiting | 21.0% | ≥20% | - | - |
| Constipation | - | ≥20% | - | - |
| General | ||||
| Fatigue | 29.0% | 36-47% | <10% | 26% |
| Decreased Appetite | - | ≥20% | 10-20% | 14% |
| Alopecia | 25.8% | - | 40.5% | - |
| Dysgeusia | 24.2% | - | 40.5% | - |
| Grade ≥3 Adverse Event | This compound (CPI-0209)[5][6] | Tazemetostat[20] | Valemetostat Tosilate[15][21] | CPI-1205[17][18] |
| Hematological | ||||
| Thrombocytopenia | 27.4% | 3% | ≥30% | - |
| Anemia | 16.1% | 2% | - | - |
| Neutropenia | 14.5% | 3% | - | - |
| Gastrointestinal | ||||
| Diarrhea | 12.9% | - | - | - |
| Nausea | 0% | - | - | 3% |
| General/Other | ||||
| Fatigue | 0% | - | - | 6% |
| Elevated ALT | - | - | - | 6% |
Experimental Protocols
The safety and tolerability of EZH2 inhibitors are primarily evaluated in Phase I and II clinical trials. A general workflow for these studies is as follows:
-
Patient Selection: Patients with specific types of advanced or relapsed/refractory cancers for which EZH2 inhibition is a rational therapeutic strategy are enrolled.[22]
-
Dose Escalation/Optimization: In Phase I, a dose-escalation scheme is typically employed to determine the maximum tolerated dose (MTD) and recommended Phase II dose (RP2D).[23] Phase II studies may further optimize the dose based on safety and efficacy data.[7][22]
-
Treatment Administration: The EZH2 inhibitor is administered orally, typically in continuous 28-day cycles.[5][6][20]
-
Safety Monitoring: Patients are closely monitored for adverse events (AEs). AEs are graded according to the Common Terminology Criteria for Adverse Events (CTCAE).[15] This includes regular physical examinations, laboratory tests (hematology, clinical chemistry), and imaging studies as required.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Analysis: Blood samples are collected to assess the drug's absorption, distribution, metabolism, and excretion.[23] PD markers, such as changes in H3K27 methylation levels in peripheral blood mononuclear cells or tumor biopsies, are often evaluated to confirm target engagement.[17][18]
-
Efficacy Assessment: Tumor response is evaluated at baseline and at regular intervals during treatment using standardized criteria such as RECIST (Response Evaluation Criteria in Solid Tumors) or Lugano criteria for lymphomas.[5][6][24]
Visualizing the Mechanism and Experimental Design
Conclusion
The available data suggest that while all EZH2 inhibitors share a class-wide safety profile characterized by hematological and gastrointestinal toxicities, there are potential differences in the frequency and severity of these events. This compound, as a next-generation inhibitor, appears to have a manageable safety profile that is consistent with the drug class.[5][6] The higher incidence of thrombocytopenia with this compound and Valemetostat compared to the reported rates for Tazemetostat warrants further investigation in comparative trials. The risk of secondary malignancies with Tazemetostat is a significant consideration for long-term treatment.[13] Ultimately, the choice of an EZH2 inhibitor will depend on a careful evaluation of the benefit-risk profile for individual patients, considering the specific malignancy, prior treatments, and comorbidities. Further head-to-head clinical trials are needed to definitively establish the comparative safety of these agents.
References
- 1. Safety profile of EZH2 inhibitors for cancer: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Facebook [cancer.gov]
- 4. researchgate.net [researchgate.net]
- 5. asco.org [asco.org]
- 6. ascopubs.org [ascopubs.org]
- 7. ascopubs.org [ascopubs.org]
- 8. Tazemetostat - Wikipedia [en.wikipedia.org]
- 9. TAZVERIK® (tazemetostat) | R/R Follicular Lymphoma [tazverik.com]
- 10. drugs.com [drugs.com]
- 11. my.clevelandclinic.org [my.clevelandclinic.org]
- 12. TAZVERIK® (tazemetostat) | Safety & Tolerability in R/R Follicular Lymphoma [tazverik.com]
- 13. Tazemetostat: EZH2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Valemetostat Tosilate: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ashpublications.org [ashpublications.org]
- 16. physiciansweekly.com [physiciansweekly.com]
- 17. researchgate.net [researchgate.net]
- 18. aacrjournals.org [aacrjournals.org]
- 19. d-nb.info [d-nb.info]
- 20. Tazemetostat for patients with relapsed or refractory follicular lymphoma: an open-label, single-arm, multicentre, phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Valemetostat Pivotal Data Shows Promising Response Rates in Patients with Adult T-Cell Leukemia/Lymphoma- Daiichi Sankyo US [daiichisankyo.us]
- 22. novartis.com [novartis.com]
- 23. ClinicalTrials.gov [clinicaltrials.gov]
- 24. ascopubs.org [ascopubs.org]
Tulmimetostat: A Comparative Analysis of a Next-Generation EZH2 Inhibitor in Oncology
For Researchers, Scientists, and Drug Development Professionals
Tulmimetostat (CPI-0209) is an investigational, orally bioavailable, next-generation dual inhibitor of the histone methyltransferases EZH2 and EZH1.[1][2] It is designed to offer improved potency and target engagement compared to first-generation EZH2 inhibitors.[3] This guide provides a comparative analysis of this compound's activity across various cancer types, with supporting preclinical and clinical data, and contrasts its performance with other EZH2 inhibitors, namely Tazemetostat and Valemetostat.
Mechanism of Action: Dual Inhibition of EZH2 and EZH1
EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a crucial role in gene silencing through the methylation of histone H3 on lysine 27 (H3K27me3).[4] In many cancers, EZH2 is overexpressed or mutated, leading to the aberrant silencing of tumor suppressor genes and promoting cancer cell proliferation.[4][5] this compound's dual inhibition of both EZH2 and its closely related homolog EZH1 is significant, as EZH1 can compensate for EZH2 inhibition, potentially leading to resistance.[4] By targeting both enzymes, this compound aims to achieve a more profound and durable anti-tumor effect.[3][4]
References
- 1. Comprehensive Target Engagement by the EZH2 Inhibitor this compound Allows for Targeting of ARID1A Mutant Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EZH2/EZH1 inhibitor this compound (CPI-0209) in patients with advanced solid tumors or hematologic malignancies: Preliminary phase II results. - ASCO [asco.org]
- 3. EZH2 upregulates the PI3K/AKT pathway through IGF1R and MYC in clinically aggressive chronic lymphocytic leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Tulmimetostat's Pharmacodynamic Markers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacodynamic (PD) markers of Tulmimetostat, a next-generation dual EZH1/EZH2 inhibitor, with other relevant alternatives. The information presented is supported by experimental data to aid in the independent verification of its mechanism of action and clinical activity.
This compound (CPI-0209) is an investigational oral antineoplastic agent that functions as a dual inhibitor of the histone methyltransferases EZH2 and EZH1.[1][2] These enzymes are the catalytic subunits of the Polycomb Repressive Complex 2 (PRC2), which plays a crucial role in gene silencing through the methylation of histone H3 on lysine 27 (H3K27).[1] In various cancers, the overexpression or mutation of EZH2 leads to aberrant gene silencing, including that of tumor suppressor genes, thereby promoting cancer cell proliferation.[1] this compound's dual inhibition of both EZH1 and EZH2 is designed to overcome potential resistance mechanisms and provide a more durable therapeutic effect.[1]
The primary pharmacodynamic markers for this compound's activity are a reduction in global H3K27 trimethylation (H3K27me3) and a characteristic change in a specific gene expression signature.[3][4][5] These markers have been assessed in both preclinical models and clinical trials, demonstrating a clear correlation between drug exposure and target engagement.[3][5]
Comparative Analysis of EZH2 Inhibitors
This section provides a comparative summary of this compound and other EZH2 inhibitors based on their biochemical potency and cellular activity.
| Inhibitor | Target | PRC2 Binding Residence Time (τ) | H3K27me3 Reduction IC50 (HeLa cells, 72h) | Cell Proliferation GI50 (KARPAS-422 cells) |
| This compound | EZH1/EZH2 | ~96 (±10) days | Not explicitly stated, but >90% reduction at >100mg in patients | 6 nmol/L |
| Tazemetostat | EZH2 | ~0.32 (±0.2) days | 2-90 nM (in DLBCL cell lines) | 322 nmol/L |
| Valemetostat | EZH1/EZH2 | Not explicitly stated | IC50 of 10.0 nM (EZH1) and 6.0 nM (EZH2) in cell-free assays | < 100 nM (in various NHL cell lines) |
| CPI-1205 | EZH2 | Not explicitly stated | Not explicitly stated | Not explicitly stated |
Note: Data is compiled from multiple sources and experimental conditions may vary.
Signaling Pathway and Experimental Workflows
To facilitate a deeper understanding of this compound's mechanism and the methods for verifying its pharmacodynamic markers, the following diagrams illustrate the key signaling pathway and experimental workflows.
Experimental Protocols
Measurement of Global H3K27me3 Levels by Western Blot
1. Sample Preparation:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
2. SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer.
-
Separate proteins on a 4-20% Tris-glycine gel.
-
Transfer proteins to a PVDF membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against H3K27me3 (e.g., Cell Signaling Technology, #9733) and total Histone H3 (as a loading control) overnight at 4°C.[6][7][8]
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
4. Detection and Analysis:
-
Visualize protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities using densitometry software.
-
Normalize the H3K27me3 signal to the total Histone H3 signal.
Analysis of Pharmacodynamic Gene Signature by qPCR
1. RNA Extraction and cDNA Synthesis:
-
Extract total RNA from whole blood or cultured cells using a suitable kit (e.g., QIAGEN RNeasy).
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize cDNA from 1 µg of total RNA using a high-capacity cDNA reverse transcription kit.[1][9]
2. qPCR Reaction:
-
Prepare a qPCR master mix containing SYBR Green or TaqMan chemistry, forward and reverse primers for the target genes (e.g., CDKN1C, SLFN11, ZNF467, FXYD6) and a housekeeping gene (e.g., GAPDH, ACTB).[1][10][11][12]
-
Perform the qPCR reaction in a real-time PCR system with a standard cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).[1][11]
3. Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression changes using the ΔΔCt method, normalizing to the housekeeping gene and comparing treated to untreated samples.[12]
This guide provides a framework for the independent verification of this compound's pharmacodynamic markers. For more detailed information, please refer to the cited literature.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Comprehensive Target Engagement by the EZH2 Inhibitor this compound Allows for Targeting of ARID1A Mutant Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comprehensive Target Engagement by the EZH2 Inhibitor this compound Allows for Targeting of ARID1A Mutant Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. docs.abcam.com [docs.abcam.com]
- 7. epigentek.com [epigentek.com]
- 8. origene.com [origene.com]
- 9. stackscientific.nd.edu [stackscientific.nd.edu]
- 10. idtdna.com [idtdna.com]
- 11. Brief guide to RT-qPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 12. elearning.unite.it [elearning.unite.it]
A Comparative Analysis of Gene Expression Signatures: Tulmimetostat and Other Epigenetic Regulators
This guide provides a detailed comparison of the gene expression signatures induced by Tulmimetostat and other classes of epigenetic drugs. For researchers, scientists, and drug development professionals, this document offers a consolidated view of the molecular consequences of targeting different epigenetic pathways, supported by experimental data and methodologies.
Introduction to Epigenetic Drug Classes
Epigenetic modifications are heritable changes that regulate gene expression without altering the underlying DNA sequence. Dysregulation of these modifications is a hallmark of cancer, leading to the development of drugs that target the enzymes responsible for these changes. This guide focuses on comparing the gene expression effects of this compound, a dual inhibitor of EZH1 and EZH2, with other key epigenetic drug classes, including selective EZH2 inhibitors, Histone Deacetylase (HDAC) inhibitors, and DNA Methyltransferase (DNMT) inhibitors.
This compound (also known as CPI-0209) is an investigational, orally available drug that functions as a dual inhibitor of the histone methyltransferases EZH2 and EZH1.[1] These enzymes are catalytic components of the Polycomb Repressive Complex 2 (PRC2), which silences genes by methylating histone H3 on lysine 27 (H3K27).[1][2] In many cancers, EZH2 is overexpressed or mutated, leading to the silencing of tumor suppressor genes.[1][2] By inhibiting both EZH1 and EZH2, this compound aims to reactivate these silenced genes and halt cancer cell proliferation.[1] The dual inhibition is designed to overcome potential resistance mechanisms where EZH1 might compensate for the loss of EZH2 activity.[1]
Comparative Data on Gene Expression Signatures
The following tables summarize the key characteristics, gene expression signatures, and experimental protocols for this compound and comparator epigenetic drugs.
Table 1: Overview of Compared Epigenetic Drugs
| Drug Class | Primary Target(s) | Drug Examples | Core Mechanism of Action |
| Dual EZH1/EZH2 Inhibitor | Enhancer of Zeste Homolog 1 (EZH1) & 2 (EZH2) | This compound, Valemetostat | Prevents H3K27 methylation, leading to the reactivation of silenced genes, including tumor suppressors.[1][3] |
| Selective EZH2 Inhibitor | Enhancer of Zeste Homolog 2 (EZH2) | Tazemetostat, CPI-1205, GSK126 | Competitively inhibits the SAM-binding site of EZH2, preventing H3K27 methylation and de-repressing target genes.[4] |
| HDAC Inhibitors | Histone Deacetylases (Class I, II, IV) | SAHA (Vorinostat), MS-275 (Entinostat), Trichostatin A (TSA) | Induce hyperacetylation of histones, leading to a more open chromatin structure and expression of repressed genes like tumor suppressors.[5][6] |
| DNMT Inhibitors | DNA Methyltransferases (DNMT1, DNMT3A, DNMT3B) | Azacitidine, Decitabine | Incorporate into DNA, trapping DNMTs and leading to passive demethylation of CpG islands, which reactivates silenced genes.[7][8] |
Table 2: Comparative Gene Expression Signatures
| Drug/Drug Class | Key Upregulated Genes / Pathways | Key Downregulated Genes / Pathways |
| This compound | PRC2 target genes, ZNF467, Genes associated with neuronal differentiation (in glioblastoma).[9][10][11] A specific pharmacodynamic gene signature has been identified in patient blood that correlates with drug exposure.[12][13][14] | Genes involved in cell proliferation and survival. |
| Valemetostat (Dual EZH1/2) | Schlafen 11 (SLFN11), HER2, Major Histocompatibility Complex (MHC) signature genes.[15] | BCL6 (a key oncogene in B-cell lymphoma).[3] |
| Tazemetostat (EZH2) | CCL17/TARC, Memory B-cell differentiation genes (e.g., PRDM1/BLIMP1), MHC-I and MHC-II.[16][17][18] | Genes involved in cell cycle and spliceosome pathways.[18] |
| HDAC Inhibitors | p21 (CDKN1A), Gelsolin, Genes involved in cell cycle arrest, apoptosis, and differentiation.[5] A core set of 8 commonly upregulated genes has been identified.[5][6] | Genes involved in DNA synthesis. A core set of 5 commonly downregulated genes has been identified.[5][6] |
| DNMT Inhibitors | Tumor suppressor genes (e.g., p16, TIMP3, SFRP1), Tumor-associated antigens, MHC class I molecules.[8][19] | Not consistently reported as a primary mechanism; effects are mainly through reactivation of silenced genes. |
Signaling Pathways and Experimental Workflows
Visualizing the mechanisms and experimental processes is crucial for understanding the comparative effects of these drugs.
Caption: this compound inhibits the PRC2 complex, preventing H3K27 trimethylation and reactivating tumor suppressor genes.
Caption: Workflow for identifying gene expression signatures following treatment with epigenetic drugs.
Detailed Experimental Protocols
The gene expression signatures described in this guide were identified using established molecular biology techniques. Below are generalized protocols representative of the studies cited.
1. Cell Culture and Drug Treatment:
-
Cell Lines: A variety of human cancer cell lines were utilized, including Diffuse Large B-cell Lymphoma (DLBCL) lines (e.g., Pfeiffer, KARPAS-422) for EZH2 inhibitors and T24 bladder carcinoma and MDA breast cancer cells for HDAC inhibitors.[5][20]
-
Culture Conditions: Cells were maintained in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum and antibiotics, and grown at 37°C in a humidified 5% CO2 incubator.
-
Treatment Protocol: Cells were seeded and allowed to adhere overnight. The following day, they were treated with the specified epigenetic drug (e.g., this compound, Tazemetostat, SAHA) at various concentrations (from nanomolar to micromolar ranges) or with a vehicle control (e.g., DMSO) for a defined period, typically ranging from 24 to 72 hours or longer for some studies.[20]
2. RNA Extraction and Quantification:
-
Procedure: Following treatment, total RNA was extracted from cell pellets using commercially available kits (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.
-
Quality Control: The quantity and quality of the extracted RNA were assessed using a spectrophotometer (e.g., NanoDrop) and an Agilent Bioanalyzer to ensure high purity and integrity.
3. Gene Expression Profiling:
-
RNA-Sequencing (RNA-seq): For a global, unbiased view of the transcriptome, libraries were prepared from the extracted RNA and sequenced using a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Microarray Analysis: Alternatively, gene expression was profiled using microarrays (e.g., Affymetrix GeneChip), where labeled cRNA is hybridized to an array containing thousands of gene-specific probes.[5]
-
Quantitative Real-Time PCR (qRT-PCR): To validate the findings from RNA-seq or microarrays, the expression of specific target genes was quantified using qRT-PCR.[5][11] This involves reverse transcribing RNA into cDNA, followed by PCR amplification with gene-specific primers and a fluorescent dye (e.g., SYBR Green).
4. Data Analysis:
-
Bioinformatics Pipeline: Raw sequencing or microarray data was processed through a bioinformatics pipeline for quality control, alignment to a reference genome, and quantification of gene expression levels.
-
Differential Expression Analysis: Statistical methods were employed to identify genes that were significantly upregulated or downregulated in drug-treated samples compared to vehicle-treated controls.
-
Pathway and Functional Analysis: Differentially expressed genes were then subjected to gene ontology and pathway enrichment analyses (e.g., GSEA) to identify the biological processes and signaling pathways most significantly affected by the drug treatment.[16]
5. Chromatin Immunoprecipitation (ChIP-seq):
-
Purpose: To directly assess the effect of drugs on histone modifications at specific gene promoters.
-
Procedure: Cells were treated with the drug, and chromatin was cross-linked. The chromatin was then sheared and immunoprecipitated using antibodies specific to a histone mark of interest (e.g., H3K27me3).[10] The associated DNA was then purified and sequenced to identify the genomic regions where the histone modification was altered.[10] This technique is crucial for confirming that gene expression changes are a direct result of altered histone methylation or acetylation at promoter regions.[10][16]
Conclusion
This compound, as a dual EZH1/EZH2 inhibitor, induces a distinct gene expression signature characterized by the reactivation of PRC2 target genes. While it shares the fundamental mechanism of H3K27me3 reduction with selective EZH2 inhibitors like Tazemetostat, its dual-targeting nature may offer a more comprehensive and durable reactivation of tumor suppressor pathways. In comparison, HDAC and DNMT inhibitors modulate gene expression through different epigenetic mechanisms—histone acetylation and DNA methylation, respectively—resulting in the activation of different, though sometimes overlapping, sets of tumor-suppressing genes. Understanding these distinct and shared gene signatures is critical for identifying responsive patient populations, developing rational combination therapies, and discovering novel biomarkers for assessing drug efficacy and target engagement.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Facebook [cancer.gov]
- 3. Valemetostat Tosilate: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EMERGING DRUG PROFILE: Enhancer of Zeste Homolog 2 (EZH2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Prolonged treatment with DNMT inhibitors induces distinct effects in promoters and gene-bodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Comprehensive Target Engagement by the EZH2 Inhibitor this compound Allows for Targeting of ARID1A Mutant Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. aacrjournals.org [aacrjournals.org]
- 15. aacrjournals.org [aacrjournals.org]
- 16. The EZH2 inhibitor tazemetostat upregulates the expression of CCL17/TARC in B‐cell lymphoma and enhances T‐cell recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The EZH2 inhibitor tazemetostat upregulates the expression of CCL17/TARC in B-cell lymphoma and enhances T-cell recruitment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. DNA Methylation Inhibitors: Retrospective and Perspective View - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Gene expression profiling of EZH2 mutant and wild type DLBCL cell lines treated with EZH2 inhibitor [datacatalog.mskcc.org]
Assessing the Durability of Response to Tulmimetostat in Preclinical Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical durability of response to Tulmimetostat, a next-generation dual EZH2/EZH1 inhibitor, with other EZH2 inhibitors. The information presented is based on available experimental data to help inform research and drug development decisions.
Mechanism of Action: EZH2 Inhibition
Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase and the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1] In many cancers, EZH2 is overexpressed or mutated, leading to the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with transcriptional repression of tumor suppressor genes.[2] EZH2 inhibitors block this catalytic activity, leading to the reactivation of these silenced genes and subsequent anti-tumor effects.[3] this compound is an orally available, selective dual inhibitor of EZH2 and its homolog EZH1, which may offer a more comprehensive inhibition of PRC2 activity.[4][5]
Preclinical Durability of Response: Comparative Data
The durability of the anti-tumor response is a critical factor in the development of new cancer therapeutics. Preclinical xenograft models, where human tumor cells are implanted in immunodeficient mice, are valuable tools for assessing this parameter. The following tables summarize available data on the durability of response to this compound and its comparators, Tazemetostat and Valemetostat, in various cancer models.
| This compound: Durability of Response in Preclinical Xenograft Models | |||||
| Cancer Model | Animal Model | Treatment Regimen | Observation Period Post-Treatment | Outcome | Reference |
| HT1376 Bladder Cancer (ARID1A mutant) | Mouse Xenograft | 75 mg/kg, PO, QD for 27 days | At least 7 days | Tumor regression with no tumor regrowth observed. | [6] |
| HT1376 Bladder Cancer (ARID1A mutant) | Mouse Xenograft | 75 mg/kg, PO, QD for 13 days | 12 days | Tumor stasis followed by tumor regrowth. | [6] |
| KARPAS-422 Lymphoma | Mouse Xenograft | Not specified | Not specified | Complete tumor regression with no tumor regrowth observed after treatment cessation. | [6] |
| Tazemetostat: Durability of Response in Preclinical Xenograft Models | |||||
| Cancer Model | Animal Model | Treatment Regimen | Observation Period Post-Treatment | Outcome | Reference |
| Rhabdoid Tumor (G401) | Mouse Xenograft | 400 mg/kg, PO, BID for 28 days | Not specified | Delayed tumor regression was noted following one week of tumor growth. | [7] |
| Synovial Sarcoma (CTG-0331 and CTG-0771) | Patient-Derived Xenograft (PDX) | 250 and 400-500 mg/kg | 25 days | Increased survival of mice in a dose-dependent manner. | [8] |
| Valemetostat: Durability of Response in Preclinical and Clinical Studies | |||||
| Study Type | Patient/Animal Model | Treatment Regimen | Median Duration of Response (DoR) | Outcome | Reference |
| Phase 1 Clinical Trial | Relapsed/Refractory Peripheral T-cell Lymphoma (PTCL) and Adult T-cell Leukemia/Lymphoma (ATL) patients | 200 mg, once daily | 56.0 weeks (PTCL) | Promising and durable tumor response. | [9] |
| Phase 1/2 Clinical Trial | Recurrent Small Cell Lung Cancer (SCLC) patients (in combination with irinotecan) | 100 mg, once daily | 4.6 months | Efficacy demonstrated, but combination not well tolerated. | [3] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental design used to assess the durability of response, the following diagrams are provided.
Caption: EZH2/EZH1 Signaling Pathway Inhibition by this compound.
Caption: Experimental Workflow for Assessing Durability of Response in Xenograft Models.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical studies. Below are generalized protocols based on the referenced literature for assessing the in vivo durability of response to EZH2 inhibitors.
1. Cell Lines and Animal Models:
-
Cell Lines: Human cancer cell lines with known genetic backgrounds (e.g., ARID1A mutation status) are cultured under standard conditions.
-
Animals: Immunodeficient mice (e.g., NOD-SCID or NSG) are typically used to prevent rejection of human tumor xenografts.
2. Tumor Implantation and Growth:
-
A specific number of cancer cells (e.g., 5-10 x 10^6) are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flank of the mice.
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³) before the initiation of treatment.
3. Drug Formulation and Administration:
-
The EZH2 inhibitor is formulated in an appropriate vehicle for oral gavage (PO) or other routes of administration.
-
The drug is administered at a specified dose and schedule (e.g., daily, twice daily) for a defined period.
4. Tumor Volume Measurement:
-
Tumor dimensions (length and width) are measured at regular intervals (e.g., twice weekly) using calipers.
-
Tumor volume is calculated using the formula: (Length x Width²) / 2.
5. Assessment of Durability of Response:
-
Following the completion of the treatment period, a cohort of animals is monitored for tumor regrowth.
-
Tumor volumes continue to be measured until a predefined endpoint is reached (e.g., tumor volume exceeds a certain limit, or for a specified duration).
-
The time to tumor progression or regrowth is a key measure of the durability of the response.
6. Pharmacodynamic Analysis:
-
At the end of the study, tumors may be excised for pharmacodynamic analysis, such as measuring the levels of H3K27me3 by immunohistochemistry or Western blot to confirm target engagement.
Conclusion
References
- 1. ascopubs.org [ascopubs.org]
- 2. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. EZH2/EZH1 inhibitor this compound (CPI-0209) in patients with advanced solid tumors or hematologic malignancies: Preliminary phase II results. - ASCO [asco.org]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. urotoday.com [urotoday.com]
Replicating published findings on Tulmimetostat's efficacy in ARID1A-mutant cancers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Tulmimetostat's performance with other alternatives, supported by experimental data from published studies. The focus is on replicating key findings related to this compound's efficacy in cancers harboring ARID1A mutations.
This compound (CPI-0209) is an investigational, orally available, next-generation dual inhibitor of EZH2 and EZH1.[1] Its mechanism of action is particularly relevant in cancers with mutations in the ARID1A gene, a frequently mutated tumor suppressor. The loss of ARID1A function creates a dependency on the PRC2 complex, of which EZH2 is the catalytic subunit. Inhibition of EZH2 by this compound is synthetically lethal in ARID1A-mutated cancer cells.[2][3]
Clinical Efficacy in ARID1A-Mutant Solid Tumors
Clinical data for this compound primarily comes from the ongoing Phase I/II study NCT04104776, which is evaluating its safety and efficacy in patients with advanced solid tumors and lymphomas.[4] The study includes specific cohorts for patients with ARID1A-mutated ovarian clear cell carcinoma (OCCC) and endometrial carcinoma (EC).
Table 1: Clinical Efficacy of this compound in ARID1A-Mutant Ovarian Clear Cell Carcinoma (OCCC) - Cohort M2 of NCT04104776[5][6]
| Dosage | Efficacy Evaluable Patients (N) | Objective Response Rate (ORR) | Complete Response (CR) | Partial Response (PR) | Stable Disease (SD) | Progressive Disease (PD) |
| 200 mg QD | 20 | 20% | 0 | 4 | 10 | 5 |
| 300 mg QD | 20 | 10% | 0 | 2 | 10 | 7 |
| 350 mg QD | 14 | 7% | 0 | 1 | 7 | 6 |
Data cut-off: October 15, 2024. QD: once daily.
Table 2: Clinical Efficacy of this compound in ARID1A-Mutant Endometrial Carcinoma (EC) - Cohort M3 of NCT04104776[5][6]
| Dosage | Efficacy Evaluable Patients (N) | Objective Response Rate (ORR) | Complete Response (CR) | Partial Response (PR) | Stable Disease (SD) | Progressive Disease (PD) |
| 200 mg QD | 10 | 0% | 0 | 0 | 8 | 1 |
| 300 mg QD | 15 | 7% | 1 | 1 | 5 | 7 |
| 350 mg QD | 11 | 36% | 0 | 4 | 2 | 4 |
Data cut-off: October 15, 2024. QD: once daily.
Preclinical Efficacy in ARID1A-Mutant Cancer Models
Preclinical studies have demonstrated this compound's potent anti-tumor activity in various ARID1A-mutant cancer models. A key study by Keller et al. (2024) compared the efficacy of this compound to other PRC2 inhibitors in a bladder cancer xenograft model.[5]
Table 3: Preclinical Efficacy of this compound in an ARID1A-Mutant Bladder Cancer Xenograft Model (HT1376)
| Treatment | Dosing | Tumor Growth Inhibition (TGI) |
| This compound | 75 mg/kg QD | Superior to other PRC2-targeted inhibitors at comparable or lower exposures.[5] |
| Other PRC2-targeted inhibitors | Not specified | Less efficacious than this compound.[5] |
QD: once daily.
Safety and Tolerability
The safety profile of this compound has been evaluated in the NCT04104776 trial. The most common treatment-emergent adverse events (TEAEs) are consistent with the EZH2 inhibitor class.[1][6]
Table 4: Common Treatment-Emergent Adverse Events (TEAEs) with this compound (All Grades, ≥15% of patients)[1]
| Adverse Event | Frequency |
| Thrombocytopenia | 51.6% |
| Diarrhea | 45.2% |
| Nausea | 37.1% |
| Anemia | 30.6% |
| Fatigue | 29.0% |
| Alopecia | 25.8% |
| Dysgeusia | 24.2% |
| Vomiting | 21.0% |
| Neutropenia | 17.7% |
Data from 62 patients as of Nov 08, 2022.
Signaling Pathway and Experimental Workflow
The synthetic lethal interaction between EZH2 inhibition and ARID1A mutation is mediated through the upregulation of PIK3IP1, a negative regulator of the PI3K-AKT signaling pathway.[2][7]
Caption: Proposed mechanism of this compound in ARID1A-mutant cancers.
Caption: General experimental workflow for evaluating this compound.
Experimental Protocols
In Vitro Cell Viability Assays
-
Cell Lines: A panel of cancer cell lines with known ARID1A mutation status (e.g., bladder cancer cell lines) are used.[8]
-
Treatment: Cells are treated with a dose range of this compound for an extended period (e.g., 18 days) to account for the slow-acting cytostatic effect of EZH2 inhibitors.
-
Readout: Cell viability is measured using assays such as CellTiter-Glo to determine the GI50 (concentration for 50% growth inhibition).[8]
Xenograft Tumor Models
-
Animal Models: Immunocompromised mice (e.g., nude mice) are used.
-
Tumor Implantation: ARID1A-mutant cancer cells (e.g., HT1376 bladder cancer cells) are subcutaneously implanted.[5]
-
Treatment: Once tumors reach a specified volume, mice are randomized to receive vehicle control, this compound (e.g., 75 mg/kg orally, once daily), or a comparator drug.[5]
-
Efficacy Endpoint: Tumor volumes are measured regularly to calculate Tumor Growth Inhibition (TGI).[5]
Clinical Trial Protocol (NCT04104776)
-
Study Design: Open-label, Phase I/II, multicenter study.[4]
-
Patient Population: Patients with advanced solid tumors or lymphomas, with specific cohorts for ARID1A-mutated cancers that have progressed on prior therapies.[4]
-
Intervention: this compound administered orally once daily in 28-day cycles. Dose escalation and optimization phases are included to determine the recommended Phase II dose.[4][9]
-
Primary Endpoint (Phase II): Objective Response Rate (ORR) based on RECIST v1.1 for solid tumors.[1]
-
Secondary Endpoints: Safety, duration of response, disease control rate, and progression-free survival.[1]
References
- 1. EZH2/EZH1 inhibitor this compound (CPI-0209) in patients with advanced solid tumors or hematologic malignancies: Preliminary phase II results. - ASCO [asco.org]
- 2. Synthetic lethality by targeting EZH2 methyltransferase activity in ARID1A-mutated cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. onclive.com [onclive.com]
- 7. EZH2 inhibition in ARID1A mutated clear cell and endometrioid ovarian and endometrioid endometrial cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ascopubs.org [ascopubs.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
